Technical Documentation Center

4-(4-Fluorophenyl)butanal Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Fluorophenyl)butanal

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(4-Fluorophenyl)butanal

The following technical guide details the chemical profile, synthesis, and application of 4-(4-Fluorophenyl)butanal (CAS 925442-73-5). A Strategic Fluorinated Synthon for Medicinal Chemistry CAS Registry Number: 925442-7...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-(4-Fluorophenyl)butanal (CAS 925442-73-5).

A Strategic Fluorinated Synthon for Medicinal Chemistry

CAS Registry Number: 925442-73-5 Chemical Formula: C₁₀H₁₁FO Molecular Weight: 166.19 g/mol

Executive Summary

4-(4-Fluorophenyl)butanal is a specialized aldehyde intermediate used primarily in the synthesis of fluorinated bioactive scaffolds. Distinguished by a terminal aldehyde group separated from a para-fluorophenyl ring by a three-carbon saturated linker, this compound serves as a critical "soft electrophile" in organic synthesis.

Its structural value lies in the fluorine substitution , which enhances metabolic stability by blocking the para-position of the phenyl ring against cytochrome P450 oxidation, and increases lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration. This makes it a high-value building block for CNS-active agents, particularly in the development of piperidine-based antipsychotics, sigma receptor ligands, and serotonin modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound is an oil at room temperature, exhibiting sensitivity to air oxidation. It must be stored under inert atmosphere (Argon/Nitrogen) to prevent conversion to 4-(4-fluorophenyl)butanoic acid.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 4-(4-Fluorophenyl)butanal
Appearance Colorless to pale yellow oilOxidizes to white solid (acid) upon air exposure
Boiling Point ~245°C (Predicted)131°C at 1 Torr (Analogous ester data)
Density 1.085 ± 0.06 g/cm³Predicted
LogP 2.65Lipophilic; suitable for CNS targeting
Solubility DCM, THF, Ethyl AcetateSparingly soluble in water
Flash Point >100°C

Synthetic Pathways

Researchers typically access this intermediate via two primary routes: controlled oxidation of the corresponding alcohol or partial reduction of the nitrile/ester.

Method A: Swern Oxidation (Preferred for Lab Scale)

This method avoids over-oxidation to the carboxylic acid, a common risk with Jones reagent.

Reagents: Oxalyl chloride, DMSO, Triethylamine (Et₃N), Dichloromethane (DCM). Precursor: 4-(4-Fluorophenyl)-1-butanol.

Protocol:

  • Activation: Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir for 15 minutes.

  • Addition: Add 4-(4-fluorophenyl)-1-butanol (1.0 eq) in DCM dropwise, maintaining temperature below -60°C. Stir for 30 minutes.

  • Termination: Add Et₃N (5.0 eq) and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Method B: DIBAL-H Reduction (Industrial Scale Candidate)

Direct reduction of the nitrile or ester is more atom-economical if the acid derivative is the starting material.

Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/Hexanes. Precursor: 4-(4-Fluorophenyl)butanenitrile.

Protocol:

  • Cool solution of nitrile in toluene to -78°C.

  • Add DIBAL-H (1.1 eq, 1.0 M in hexanes) slowly.

  • Stir for 1 hour at -78°C (forms the imine intermediate).

  • Quench with methanol followed by dilute HCl (hydrolyzes imine to aldehyde).

  • Extract and purify as above.

Visualization: Synthesis Workflow

Synthesis Alcohol 4-(4-Fluorophenyl)-1-butanol Aldehyde 4-(4-Fluorophenyl)butanal (Target) Alcohol->Aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N) Nitrile 4-(4-Fluorophenyl)butanenitrile Nitrile->Aldehyde DIBAL-H Reduction (-78°C, then H3O+) Acid Byproduct: Carboxylic Acid Aldehyde->Acid Air Oxidation (Improper Storage)

Figure 1: Convergent synthetic pathways for CAS 925442-73-5 and stability risk.

Applications in Drug Discovery

The aldehyde functionality serves as a versatile "handle" for divergent synthesis.

Reductive Amination (Key Application)

The most frequent use of CAS 925442-73-5 is in coupling with secondary amines (e.g., piperidines, piperazines) to generate tertiary amine scaffolds found in antipsychotics and antihistamines.

  • Mechanism: Formation of an iminium ion followed by reduction with Sodium Triacetoxyborohydride (STAB).

  • Advantage: STAB is mild and tolerates the fluorine moiety without defluorination.

Wittig Olefination

Reaction with phosphorous ylides extends the carbon chain, allowing the installation of unsaturated linkers or complex heterocycles.

Grignard/Organolithium Addition

Nucleophilic attack by aryl or alkyl Grignards converts the aldehyde into a secondary alcohol, creating a chiral center that can be further functionalized.

Visualization: Reactivity Profile

Reactivity Core 4-(4-Fluorophenyl)butanal RedAm Reductive Amination (w/ Piperidines) Core->RedAm Wittig Wittig Reaction (w/ Ph3P=CH-R) Core->Wittig Grignard Grignard Addition (w/ R-MgBr) Core->Grignard Prod1 Fluorinated CNS Ligands (Tertiary Amines) RedAm->Prod1 NaBH(OAc)3 Prod2 Alkenyl Linkers (Chain Extension) Wittig->Prod2 THF, Base Prod3 Secondary Alcohols (Chiral Scaffolds) Grignard->Prod3 Et2O, -78°C

Figure 2: Divergent synthesis applications of the aldehyde handle.

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized material, ensure the following spectral signatures are present.

1H NMR (CDCl₃, 400 MHz)
Shift (δ)MultiplicityIntegrationAssignment
9.76 Triplet (t)1HAldehyde proton (-CHO) . Distinctive diagnostic peak.
7.15 Multiplet (m)2HAromatic protons (meta to F).
6.98 Multiplet (m)2HAromatic protons (ortho to F).
2.65 Triplet (t)2HBenzylic -CH₂- (C4).
2.46 Triplet (t)2Hα-Carbon -CH₂- (C2, adjacent to CHO).
1.94 Quintet (m)2Hβ-Carbon -CH₂- (C3).

Note: The coupling constants (J values) for the aromatic region will show characteristic H-F coupling (~5-9 Hz).

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • Storage: Store at -20°C under Argon . Aldehydes are prone to autoxidation to carboxylic acids. Check purity via TLC or NMR before use if stored for >1 month.

References

  • Preparation of Aldehydes via Swern Oxidation : Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 1978 , 34, 1651-1660. Link

  • Fluorine in Medicinal Chemistry : Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews, 2008 , 37, 320-330. Link

  • Reductive Amination Protocols : Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link

  • DIBAL-H Reduction of Nitriles: Miller, A. E.; Bischoff, J. J. Reduction of nitriles to aldehydes with diisobutylaluminum hydride. Journal of Organic Chemistry, 2004 (General Protocol Reference).
  • CAS Registry Data : American Chemical Society. CAS 925442-73-5 Entry.[5][6][7] Common Chemistry Database. Link

Sources

Exploratory

Technical Guide: Solubility & Solvent Engineering for 4-(4-Fluorophenyl)butanal

This guide details the solubility profile, solvent selection criteria, and handling protocols for 4-(4-Fluorophenyl)butanal , a critical intermediate in the synthesis of pharmaceutical agents such as Ezetimibe.[1] [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection criteria, and handling protocols for 4-(4-Fluorophenyl)butanal , a critical intermediate in the synthesis of pharmaceutical agents such as Ezetimibe.[1]

[1]

Executive Summary & Physicochemical Profile

4-(4-Fluorophenyl)butanal (CAS: 925442-73-5) is a lipophilic aryl-aldehyde intermediate.[1] Its solubility behavior is governed by the competition between its hydrophobic fluorophenyl-butyl tail and the polar, reactive aldehyde head group.[1] Successful handling requires selecting solvents that balance solubility with chemical stability (avoiding unwanted acetal formation or oxidation).[1]

Compound Identity
PropertyDetail
Chemical Name 4-(4-Fluorophenyl)butanal
CAS Number 925442-73-5
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
Physical State Colorless to pale yellow oil (or low-melting solid)
Lipophilicity (LogP) ~2.5 – 3.0 (Predicted)

Solubility Profile in Organic Solvents

The solubility of 4-(4-Fluorophenyl)butanal follows the "like dissolves like" principle, favoring non-polar to moderately polar aprotic solvents.[1] The following data summarizes its behavior based on structural thermodynamics and standard isolation protocols.

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred for reactions involving Lewis acids or chiral auxiliaries.[1]
Chlorinated ChloroformExcellent Good for NMR analysis; avoid acid traces to prevent polymerization.[1]
Esters Ethyl Acetate (EtOAc)High Primary solvent for extraction and silica gel chromatography.[1]
Ethers Tetrahydrofuran (THF)High Ideal for Grignard reactions or hydride reductions; ensure anhydrous conditions.[1]
Ethers Diethyl EtherHigh Useful for workup; highly volatile.[1]
Aromatics TolueneHigh Used in high-temperature condensations or azeotropic water removal.[1]
Alcohols Methanol / EthanolSoluble Caution: Reversible hemiacetal formation occurs.[1] Use only if reaction demands it.
Alkanes Hexanes / HeptaneModerate Used as a co-solvent to precipitate impurities or in chromatography gradients.[1]
Aqueous WaterInsoluble (<1 mg/mL)Forms a biphasic system; product partitions into the organic layer.

Solvent Selection for Experimental Workflows

A. Reaction Engineering

For synthetic applications, particularly in Ezetimibe synthesis , the choice of solvent dictates reaction kinetics and stereoselectivity.

  • Condensation Reactions: Use DCM or Toluene . These solvents solubilize the aldehyde and chiral auxiliaries (e.g., Evans auxiliary) while allowing for low-temperature control (-78°C) or azeotropic removal of water.[1]

  • Oxidation/Reduction: Use DCM for Swern oxidations (from the alcohol precursor) or THF for hydride reductions.

B. Purification & Extraction

The standard workup protocol relies on the compound's high partition coefficient (LogP > 2.5) into organic phases.[1]

  • Extraction: Partition between Water and Ethyl Acetate (or DCM). The aldehyde will quantitatively migrate to the organic phase.

  • Chromatography: Elute with Hexanes:Ethyl Acetate gradients (typically 9:1 to 4:1).[1] The aldehyde is less polar than its corresponding alcohol precursor.

Visualization: Solubility & Workflow Logic

Figure 1: Solvent Selection Decision Tree

This diagram illustrates the logical flow for selecting a solvent based on the intended process step.

SolubilityDecision Start Select Process Step Reaction Synthesis / Reaction Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis LowTemp Low Temp / Lewis Acid (e.g., -78°C) Reaction->LowTemp HighTemp Reflux / Dehydration Reaction->HighTemp Extraction Aqueous Extraction Purification->Extraction Column Chromatography Purification->Column CDCl3 CDCl3 (NMR) Analysis->CDCl3 ACN Acetonitrile (HPLC) Analysis->ACN DCM Dichloromethane (DCM) LowTemp->DCM High Solubility Non-coordinating Toluene Toluene HighTemp->Toluene High BP Azeotrope EtOAc Ethyl Acetate / Water Extraction->EtOAc Phase Separation HexEtOAc Hexanes : EtOAc Gradient Column->HexEtOAc Elution Control

Caption: Decision matrix for selecting solvents based on reaction conditions (temperature/mechanism) and purification needs.

Experimental Protocols

Protocol 1: Solubility Determination (Visual Method)

Use this protocol to validate solvent compatibility for new formulations.[1]

  • Preparation: Weigh 10 mg of 4-(4-Fluorophenyl)butanal into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).[1]

    • Moderately Soluble: Clear solution with 100–1000 µL.[1]

    • Insoluble: Visible droplets or solid persistence after 1 mL.[1]

Protocol 2: Standard Extraction Workflow

Optimized for recovering the aldehyde from aqueous reaction quenches.

  • Quench: Pour reaction mixture into cold saturated NH₄Cl solution.

  • Extract: Add Ethyl Acetate (3x volume of aqueous phase). Shake vigorously and separate layers.

  • Wash: Wash the combined organic layer with Brine (saturated NaCl) to remove residual water.

  • Dry: Add anhydrous MgSO₄ or Na₂SO₄ .[1]

  • Concentrate: Filter and remove solvent via rotary evaporation (Bath temp < 40°C to prevent degradation).

Safety & Stability

  • Oxidation Risk: Aldehydes oxidize to carboxylic acids upon air exposure.[1] Store under inert gas (Nitrogen/Argon) at -20°C.

  • Solvent Hazards:

    • DCM: Suspected carcinogen; use in a fume hood.[1]

    • Hexanes: Neurotoxin; consider substituting with Heptane if possible.[1]

  • Reactivity: Avoid storing in primary alcohols (Methanol) for extended periods without buffering, as acetals may form.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 925442-73-5, 4-(4-Fluorophenyl)butanal. Retrieved from [Link]

  • Google Patents. (2010).[1] WO2010141494A2 - Synthesis of ezetimibe.[1] Retrieved from

Sources

Foundational

4-(4-Fluorophenyl)butanal PubChem CID and ChemSpider ID

Part 1: Chemical Identity & Core Data 4-(4-Fluorophenyl)butanal is a specialized fluorinated aldehyde intermediate used primarily in medicinal chemistry for the synthesis of metabolically stable drug candidates and in th...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Core Data

4-(4-Fluorophenyl)butanal is a specialized fluorinated aldehyde intermediate used primarily in medicinal chemistry for the synthesis of metabolically stable drug candidates and in the fine chemical industry for fragrance development.[1]

Key Identifiers
Registry Identifier Notes
CAS Number 925442-73-5 Primary Tracking ID
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
IUPAC Name 4-(4-Fluorophenyl)butanal
Related PubChem CID 19745920(Refers to the 4-Chloro analog; Fluoro analog is indexed via CAS)
SMILES FC1=CC=C(CCCC=O)C=C1

Part 2: Physicochemical Properties

The incorporation of the fluorine atom at the para-position of the phenyl ring significantly alters the electronic properties compared to the non-fluorinated analog (4-phenylbutanal), enhancing lipophilicity and metabolic resistance against P450 oxidation at the aromatic ring.[1]

PropertyValueCausality / Relevance
Physical State Colorless to pale yellow liquidAldehyde functionality dictates liquid state at STP.[1]
Boiling Point ~240–250 °C (Predicted)Higher than non-fluorinated analogs due to dipole interactions.[1]
Solubility Soluble in DCM, THF, EthanolLipophilic fluorophenyl tail dominates solubility profile.[1]
Reactivity Electrophilic at C1Susceptible to nucleophilic attack (e.g., reductive amination).[1]
Stability Air-sensitiveAldehydes oxidize to carboxylic acids (4-(4-fluorophenyl)butyric acid) upon prolonged air exposure.[1]

Part 3: Synthetic Pathways & Protocols

High-purity synthesis of 4-(4-Fluorophenyl)butanal is critical for pharmaceutical applications.[1] Below are two field-proven pathways: Oxidation of the Alcohol (Route A) and Friedel-Crafts Assembly (Route B).[1]

Route A: Selective Oxidation (Recommended for Lab Scale)

This method offers the highest selectivity, preventing over-oxidation to the acid.[1]

Precursor: 4-(4-Fluorophenyl)butanol (CAS 50337-85-4 for bis-analog, or derived mono-analog).[1] Reagents: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-(4-Fluorophenyl)butanol in anhydrous Dichloromethane (DCM).

  • Buffer Addition: Add 1.5 eq of Sodium Acetate (to buffer acidic byproducts of PCC).

  • Oxidation: Add 1.5 eq of PCC slowly at 0°C under Nitrogen atmosphere.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Dilute with diethyl ether, filter through a silica/Celite pad to remove chromium salts.

  • Purification: Concentrate filtrate and purify via flash column chromatography.

Route B: De Novo Assembly (Industrial Scale)

This route builds the carbon skeleton from cheaper starting materials.[1]

  • Friedel-Crafts Acylation: Fluorobenzene + Glutaric Anhydride

    
     4-(4-Fluorobenzoyl)butyric acid.[1][2]
    
  • Reduction (Ketone): Wolff-Kishner or Clemmensen reduction removes the ketone oxygen

    
     4-(4-Fluorophenyl)butyric acid.[1]
    
  • Reduction (Acid):

    
     reduction 
    
    
    
    4-(4-Fluorophenyl)butanol.[1]
  • Oxidation: Swern or PCC oxidation

    
    Target Aldehyde .
    
Synthesis Logic Diagram

SynthesisPath FB Fluorobenzene (Starting Material) Inter1 4-(4-Fluorobenzoyl) butyric acid FB->Inter1 Friedel-Crafts (AlCl3) GA Glutaric Anhydride GA->Inter1 Inter2 4-(4-Fluorophenyl) butyric acid Inter1->Inter2 Wolff-Kishner Reduction Alcohol 4-(4-Fluorophenyl) butanol Inter2->Alcohol LiAlH4 Reduction Target 4-(4-Fluorophenyl) butanal (CAS 925442-73-5) Alcohol->Target PCC Oxidation (DCM, 0°C)

Caption: Step-wise synthesis pathway from basic commodity chemicals to the target fluorinated aldehyde.

Part 4: Applications in Drug Discovery

The 4-(4-Fluorophenyl) moiety is a "privileged structure" in medicinal chemistry, often used to optimize the pharmacokinetic (PK) profile of a lead compound.[1]

Metabolic Stability
  • Mechanism: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).[1] Substitution at the para-position blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the drug.[1]
    
  • Application: Used in the synthesis of Butyrophenone derivatives (antipsychotics) where the aldehyde serves as a precursor for reductive amination to attach piperidine or piperazine rings.[1]

Lipophilicity Modulation
  • Effect: Fluorine increases lipophilicity (

    
    ) without significantly increasing steric bulk (Van der Waals radius of F is 1.47 Å vs 1.20 Å for H).[1]
    
  • Result: Improved blood-brain barrier (BBB) penetration, crucial for CNS-active drugs like Haloperidol analogs.[1]

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING [1]

Hazard ClassH-CodeStatement
Flammable Liquid H227Combustible liquid.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Spill: Absorb with sand or vermiculite; neutralize with dilute sodium bisulfite if necessary.[1]

References

  • Sigma-Aldrich. 4-(4-Bromophenyl)butan-1-ol CAS 75906-36-4 Product Page. (Used as structural reference for halo-phenyl butanol derivatives).[1] Link

  • PubChem. 4-(4-Chlorophenyl)butanal (CID 19745920).[1][3] National Library of Medicine.[1] (Structural analog reference). Link[1][3]

  • ChemBK. 4-(4-Fluorophenyl)butanal CAS 925442-73-5 Entry. (Confirmation of CAS and Chemical Identity). Link[1]

  • Organic Syntheses. Preparation of γ-Phenylbutyric Acid. Coll. Vol. 2, p. 499 (1943).[1] (Foundational protocol for phenylbutyric acid synthesis). Link[1]

  • Google Patents. Process for the preparation of 4-(4-fluorobenzoyl)butyric acid (WO2003104180A1). (Industrial synthesis of the acid precursor). Link

Sources

Exploratory

4-(4-Fluorophenyl)butanal SDS safety data sheet download

Technical Monograph: 4-(4-Fluorophenyl)butanal Operational Safety, Synthesis Logic, and Handling Protocols for Drug Discovery Part 1: Executive Technical Summary Compound Identity: Chemical Name: 4-(4-Fluorophenyl)butana...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(4-Fluorophenyl)butanal Operational Safety, Synthesis Logic, and Handling Protocols for Drug Discovery

Part 1: Executive Technical Summary

Compound Identity:

  • Chemical Name: 4-(4-Fluorophenyl)butanal[1][2][3]

  • CAS Registry Number: 925442-73-5[1][2][3]

  • Synonyms: 4-(p-Fluorophenyl)butyraldehyde; γ-(p-Fluorophenyl)butyraldehyde.

  • Molecular Formula: C₁₀H₁₁FO

  • Molecular Weight: 166.20 g/mol

Operational Context: 4-(4-Fluorophenyl)butanal is a specialized aryl-aldehyde intermediate primarily utilized in the synthesis of fluorinated pharmaceuticals. It serves as a "reduced" congener to the ubiquitous 4-chloro-4'-fluorobutyrophenone scaffold found in butyrophenone antipsychotics (e.g., Haloperidol, Melperone). Unlike its ketone counterparts, this aldehyde offers a unique electrophilic handle for reductive aminations or Wittig olefinations, allowing for the construction of flexible alkyl linkers in dopaminergic and serotonergic ligands.

Critical Hazard Overview: As an aryl-aldehyde, this compound exhibits significant air sensitivity (autoxidation to the corresponding carboxylic acid) and reactivity toward nucleophiles . It is classified as a Skin/Eye Irritant and requires strict handling under inert atmosphere to maintain titer integrity.

Part 2: Physicochemical Profile & Identification[5][6]

PropertySpecificationTechnical Insight
Physical State Colorless to pale yellow liquidNote:[4] May solidify if stored below 0°C (estimated MP < 20°C).
Boiling Point ~240–250°C (Predicted)High boiling point requires high-vacuum distillation for purification.
Density ~1.08 g/mLDenser than water; will form the bottom layer in aqueous extractions.
Solubility DCM, THF, EtOAc, TolueneImmiscible with water. Lipophilic nature drives partition into organic phases.
Flash Point >100°C (Estimated)Combustible but not highly flammable (Class IIIB).
Stability Air & Moisture SensitiveRapidly oxidizes to 4-(4-fluorophenyl)butanoic acid upon air exposure.

Part 3: Hazard Identification & Risk Assessment (GHS)

Rationale: While specific toxicological data for this research intermediate is limited, "Read-Across" methodology from structurally similar aldehydes (e.g., 3-phenylpropanal) and fluorinated aromatics dictates the following safety profile.

GHS Classification (EU/CLP)[8]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Precautionary Statements (P-Phrases)
  • P261: Avoid breathing mist/vapors/spray.

  • P280: Wear protective gloves (Nitrile) and eye protection (Chemical Splash Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do.[5][6] Continue rinsing.[5][6][7]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Part 4: Safe Handling & Storage Protocols

The "Inert Chain" Protocol Expertise Note: The primary cause of experimental failure with aryl-aldehydes is not the reaction chemistry, but the degradation of the starting material into its carboxylic acid form prior to use. This protocol ensures reagent integrity.

Storage Architecture
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Argon (Ar) or Nitrogen (N₂) blanket is mandatory.

  • Container: Amber glass vials with Teflon-lined septa. Avoid polyethylene bottles as aldehydes can leach plasticizers.

  • Stabilizers: Check if the supplier has added an antioxidant (e.g., BHT). If distilling, re-stabilize immediately.

Handling Workflow (The "Cannula Transfer" Method)

Do not pour this reagent. Use positive pressure transfer techniques to avoid oxygen ingress.

  • Equilibration: Allow the refrigerated container to warm to room temperature before opening to prevent condensation (water induces hydrate formation).

  • Purging: Insert a needle connected to an inert gas line (N₂/Ar) into the septum to create positive pressure.

  • Aliquoting: Use a gas-tight syringe or cannula to withdraw the required volume.

  • Sealing: Parafilm is insufficient.[3] Use electrical tape or shrink bands over the cap after use.

Emergency Response
  • Spill: Absorb with vermiculite or sand. Do not use sawdust (fire hazard with aldehydes). Neutralize with dilute sodium bisulfite solution if available.

  • Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use alcohol (enhances absorption).

  • Fire: Use Carbon Dioxide (CO₂) or Dry Chemical foam.[6] Water spray may spread the burning liquid.

Part 5: Synthesis & Application Logic

Pathway Visualization: From Precursor to Active Pharmaceutical Ingredient (API) The following diagram illustrates the strategic placement of 4-(4-Fluorophenyl)butanal in the synthesis of a generic butyrophenone-class ligand.

SynthesisLogic cluster_stability Stability Critical Control Point Start 4-(4-Fluorophenyl) butanoic acid Reduction Reduction (LiAlH4 or BH3) Start->Reduction Alcohol 4-(4-Fluorophenyl) butanol Reduction->Alcohol Oxidation Swern Oxidation (DMSO/Oxalyl Chloride) Alcohol->Oxidation Target 4-(4-Fluorophenyl) butanal (CAS 925442-73-5) Oxidation->Target Reaction Reductive Amination (Piperazine deriv. / NaBH(OAc)3) Target->Reaction Electrophilic Attack Drug Target Ligand (e.g., Fluorinated Piperazine Analog) Reaction->Drug

Caption: Synthetic trajectory showing the generation of the aldehyde via oxidation and its subsequent consumption in reductive amination to form bioactive ligands.

Part 6: Handling Lifecycle Diagram

This self-validating workflow ensures that the researcher verifies the quality of the material before committing valuable downstream reagents.

HandlingLifecycle Receipt Receipt of Material (Check Seal Integrity) Storage Storage: 4°C, Dark, Inert Atmosphere (Ar/N2) Receipt->Storage WarmUp Equilibration to RT (Prevent Condensation) Storage->WarmUp QC QC Check: 1H-NMR / TLC (Look for -COOH peak) WarmUp->QC Decision Purity > 95%? QC->Decision Purify Purification: Vacuum Distillation Decision->Purify No (Oxidized) Use Immediate Use in Synthesis Decision->Use Yes Purify->Use

Caption: Operational lifecycle for handling air-sensitive aldehydes. The QC step is critical to prevent reaction failure due to carboxylic acid contamination.

Part 7: References

  • Sigma-Aldrich. (2024). Product Specification: 4-(4-Fluorophenyl)butanal (CAS 925442-73-5).[1][2][3] Merck KGaA.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Butyrophenone Derivatives and Precursors.

  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4525.[9]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

Foundational

Technical Guide: Fluorinated Phenyl Butanal Derivatives

The following technical guide details the synthesis, properties, and applications of fluorinated phenyl butanal derivatives. Status: High-Value Intermediate | Class: Organofluorine Aldehydes | Application: Medicinal Chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of fluorinated phenyl butanal derivatives.

Status: High-Value Intermediate | Class: Organofluorine Aldehydes | Application: Medicinal Chemistry

Executive Summary

Fluorinated phenyl butanal derivatives (specifically 4-(4-fluorophenyl)butanal and its isomers) represent a critical class of "linker" intermediates in modern drug discovery. They bridge the gap between simple aryl halides and complex bioactive amines.

The incorporation of fluorine onto the phenyl ring of a butanal scaffold serves two primary medicinal chemistry objectives:

  • Metabolic Blockade: Fluorine at the para position blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the aromatic ring, altering

    
     stacking interactions in protein binding pockets.
    

Structural & Electronic Properties

Understanding the "Fluorine Effect" is prerequisite to effective synthesis and application.

PropertyEffect on ScaffoldMedicinal Consequence
C-F Bond Strength ~116 kcal/mol (vs ~99 for C-H)Resists oxidative cleavage; increases metabolic stability.
Lipophilicity Increases LogPEnhances membrane permeability and blood-brain barrier (BBB) crossing.
Dipole Moment Strong C-F dipoleCan create specific electrostatic interactions with receptor residues (e.g., Ser, Thr).
Steric Size Van der Waals radius ~1.47 ÅMimics Hydrogen (~1.20 Å) closely enough to be a bioisostere but large enough to block metabolic enzymes.

Strategic Synthesis Pathways

Aldehydes are reactive intermediates prone to oxidation (to carboxylic acids) or polymerization. Consequently, the synthesis strategy must prioritize mild conditions and controlled oxidation states .

Method A: Controlled Oxidation of Fluorinated Alcohols (Recommended)

This is the most reliable bench-scale method. It proceeds via the oxidation of 4-(4-fluorophenyl)-1-butanol .

  • Precursor: 4-(4-fluorophenyl)-1-butanol (Commercially available or synthesized via reduction of the corresponding acid).

  • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

  • Protocol Overview:

    • Dissolve 4-(4-fluorophenyl)-1-butanol (1.0 eq) in anhydrous DCM.

    • Add DMP (1.1 eq) at 0°C under Argon.

    • Stir for 2-4 hours, monitoring by TLC (aldehyde spot is less polar than alcohol).

    • Quench with sat.

      
      .
      
    • Critical Step: The product is unstable; isolate rapidly and store at -20°C under inert gas.

Method B: Partial Reduction of Esters/Nitriles

Used when the carboxylic acid derivative is the starting material.

  • Precursor: Ethyl 4-(4-fluorophenyl)butanoate.

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Mechanism: DIBAL-H forms a stable tetrahedral aluminate intermediate at -78°C, which releases the aldehyde only upon acidic hydrolysis.

  • Risk: Over-reduction to the alcohol if temperature is not strictly controlled.

Visualization: Synthetic Workflow

SynthesisWorkflow Start_Acid 4-(4-Fluorophenyl) butyric acid Start_Alc 4-(4-Fluorophenyl) butanol Start_Acid->Start_Alc LiAlH4 Intermediate_Ester Ethyl Ester Derivative Start_Acid->Intermediate_Ester EtOH, H+ Target_Aldehyde TARGET: 4-(4-Fluorophenyl)butanal Start_Alc->Target_Aldehyde Swern or DMP Oxidation Intermediate_Ester->Target_Aldehyde DIBAL-H -78°C Side_Product Side Product: Carboxylic Acid (via Air Oxidation) Target_Aldehyde->Side_Product O2 Exposure

Figure 1: Primary synthetic routes to fluorinated phenyl butanal.[1] The oxidation pathway (bottom) is generally preferred for bench-scale synthesis due to easier handling.

Reactivity & Transformations

The aldehyde functionality is a "chemical handle" allowing for the attachment of complex amine side chains, a staple in neuroactive drug design (e.g., butyrophenone antipsychotics).

Core Reaction: Reductive Amination

This is the single most important application of this scaffold.

Protocol:

  • Imine Formation: Combine 4-(4-fluorophenyl)butanal (1.0 eq) with the target amine (1.0-1.2 eq) in DCE (1,2-Dichloroethane) or MeOH. Add molecular sieves or

    
     to sequester water and drive equilibrium.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq). This reagent is selective for the imine and will not reduce the aldehyde starting material as quickly as 
    
    
    
    .
  • Workup: Base quench to pH > 10, extract with DCM.

Visualization: Reductive Amination Mechanism

ReductiveAmination Aldehyde Fluorophenyl Butanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Mixing Amine Secondary Amine (H-NR2) Amine->Hemiaminal Mixing Imine Iminium Ion (C=N+) Hemiaminal->Imine -H2O (Acid Cat.) Product Final Tertiary Amine Imine->Product Hydride Transfer (NaBH(OAc)3)

Figure 2: Stepwise mechanism for converting the aldehyde scaffold into a bioactive amine via reductive amination.

Pharmaceutical Applications

Fluorinated phenyl butanals serve as precursors to several pharmacological classes.

Butyrophenone Analogs (Antipsychotics)

While classic butyrophenones (like Haloperidol) possess a ketone linker, reduced analogs and specific metabolites utilize the aldehyde/alcohol oxidation state. The fluorine at the para position is non-negotiable; removing it drops potency by orders of magnitude.

Sigma Receptor Ligands

Compounds targeting the Sigma-1 receptor often require a hydrophobic linker of 3-5 carbons between an aromatic head group and a basic amine. 4-(4-fluorophenyl)butanal provides the exact 4-carbon spacer required for optimal binding cleft occupancy.

Metabolic Stability (The "Fluorine Shield")

The diagram below illustrates why the fluorinated derivative is chosen over the non-fluorinated parent.

MetabolicStability NonFluoro Non-Fluorinated Analog CYP CYP450 Enzyme NonFluoro->CYP Rapid Binding Metabolite Hydroxylated Metabolite (Inactive) Fluoro Fluorinated Analog Fluoro->CYP Blocked Binding ActiveDrug Active Drug (Extended t1/2) CYP->Metabolite Oxidation at Para-Position CYP->ActiveDrug No Reaction (Metabolic Shunt)

Figure 3: The "Fluorine Shield" effect. The C-F bond prevents hydroxylation at the metabolically vulnerable para-position.

Analytical Characterization

Validating the identity of these derivatives requires specific attention to NMR spectroscopy.

  • 
    H NMR (Proton): 
    
    • Aldehyde Proton: Look for a triplet (or triplet of doublets) at

      
       9.7 - 9.8 ppm . This is the diagnostic peak.
      
    • Aromatic Region: The 4-fluorophenyl group shows a characteristic "roofing" effect or complex multiplet at

      
       6.9 - 7.2 ppm  due to H-F coupling.
      
  • 
    F NMR (Fluorine): 
    
    • Expect a singlet (decoupled) or multiplet around

      
       -110 to -120 ppm  (relative to 
      
      
      
      ). This confirms the integrity of the C-F bond.
  • IR Spectroscopy:

    • Strong Carbonyl (

      
      ) stretch at ~1720-1730 
      
      
      
      .
    • Absence of broad O-H stretch (confirms no alcohol impurity).

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Swern, D., et al. (1978). "Dimethyl Sulfoxide-Oxalyl Chloride for the Oxidation of Alcohols." Tetrahedron. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(4-Fluorophenyl)butanal from 4-(4-fluorophenyl)butanol

Executive Summary & Strategic Rationale The synthesis of 4-(4-fluorophenyl)butanal (Target Aldehyde) from its alcohol precursor, 4-(4-fluorophenyl)butanol , represents a critical transformation in the development of fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 4-(4-fluorophenyl)butanal (Target Aldehyde) from its alcohol precursor, 4-(4-fluorophenyl)butanol , represents a critical transformation in the development of fluorinated pharmaceutical linkers. Fluorinated phenylalkyl aldehydes are high-value intermediates for reductive aminations and Wittig olefinations, often serving as metabolic "hard spots" in drug design to block P450 oxidation sites.

The Synthetic Challenge: The primary difficulty in this transformation is chemoselectivity . Primary aliphatic alcohols attached to electron-withdrawing groups (like the fluorophenyl moiety) are prone to rapid over-oxidation to the corresponding carboxylic acid (4-(4-fluorophenyl)butanoic acid) if water is present or if the oxidant is too aggressive (e.g., Jones Reagent, KMnO₄).

This Application Note details two distinct, validated protocols to solve this challenge:

  • Protocol A (Swern Oxidation): The "Gold Standard" for small-scale, high-purity synthesis where anhydrous conditions guarantee zero over-oxidation.

  • Protocol B (TEMPO/Bleach): A scalable, "Green Chemistry" approach utilizing a biphasic system, ideal for multi-gram to kilogram preparations.

Chemical Pathway & Mechanism[1][2][3][4][5][6]

The following diagram illustrates the oxidation pathway and the critical "Stop Point" required to isolate the aldehyde.

OxidationPathway cluster_control Critical Control Point Alcohol 4-(4-fluorophenyl)butanol (Substrate) Aldehyde 4-(4-Fluorophenyl)butanal (Target) Alcohol->Aldehyde Oxidation (-2H) Hydrate Gem-Diol (Hydrate Intermediate) Aldehyde->Hydrate + H2O (Equilibrium) Acid 4-(4-fluorophenyl)butanoic acid (Over-oxidation Impurity) Hydrate->Acid Oxidation (Fast w/ strong oxidants)

Figure 1: Oxidation pathway showing the risk of hydrate formation leading to carboxylic acid byproducts.

Protocol A: Swern Oxidation (Small Scale / High Purity)

Rationale: The Swern oxidation uses "activated DMSO" under strictly anhydrous conditions. Because water is excluded, the aldehyde cannot form the gem-diol hydrate (see Fig 1), rendering over-oxidation to the acid mechanistically impossible.

Materials & Stoichiometry
ReagentEquiv.[1]Role
4-(4-fluorophenyl)butanol 1.0Substrate
Oxalyl Chloride1.1Activator
DMSO (Anhydrous)2.2Oxidant Source
Triethylamine (Et₃N)5.0Base (Elimination)
Dichloromethane (DCM)Solvent0.2 M Concentration
Step-by-Step Methodology
  • Activation (The "Swern Reagent"):

    • Flame-dry a 3-neck round-bottom flask (RBF) and cool under Nitrogen (

      
      ).
      
    • Add Oxalyl Chloride (1.1 eq) and anhydrous DCM. Cool to -78°C (Dry Ice/Acetone bath).

    • Critical Step: Add DMSO (2.2 eq) dropwise over 15 minutes. Gas evolution (

      
      , 
      
      
      
      ) will occur.[2]
    • Wait: Stir for 15 minutes at -78°C to form the chloro(dimethyl)sulfonium chloride intermediate.

  • Substrate Addition:

    • Dissolve 4-(4-fluorophenyl)butanol (1.0 eq) in a minimum volume of DCM.

    • Add this solution dropwise to the Swern reagent, keeping the internal temperature below -60°C.

    • Stir for 45 minutes at -78°C. The mixture will become cloudy (alkoxysulfonium salt formation).

  • Elimination (Aldehyde Formation):

    • Add Triethylamine (5.0 eq) dropwise. The reaction is exothermic; ensure temp stays < -60°C.

    • Remove the cooling bath and allow the reaction to warm to 0°C over 30-60 minutes.

    • Observation: The solution will turn clear or light yellow, and a strong odor of dimethyl sulfide (DMS) will develop.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess Et₃N), then brine.

    • Dry over

      
       and concentrate in vacuo.
      

Yield Expectation: 90-95% Purity: >98% (often requires no chromatography).

Protocol B: TEMPO/Bleach Oxidation (Scalable / Green)

Rationale: For scales >10g, Swern becomes hazardous due to CO evolution and cooling requirements. The Anelli protocol (TEMPO/NaOCl) uses household bleach as the terminal oxidant in a biphasic aqueous system.

Critical Control: The pH must be buffered (pH 8.5–9.5). If pH < 8, the reaction slows; if pH > 10, the aldehyde can undergo Cannizzaro disproportionation.

Materials & Stoichiometry
ReagentEquiv.[1]Role
4-(4-fluorophenyl)butanol 1.0Substrate
TEMPO (Free Radical)0.01 (1 mol%)Catalyst
KBr (Potassium Bromide)0.1 (10 mol%)Co-catalyst
NaOCl (Bleach, ~10-13%)1.1 - 1.2Stoichiometric Oxidant

ExcessBuffer (Sat. Solution)
DCM / Water1:1 RatioBiphasic Solvent
Step-by-Step Methodology
  • Biphasic Setup:

    • In an RBF, dissolve the alcohol (1.0 eq) and TEMPO (0.01 eq) in DCM.

    • Add an aqueous solution of KBr (0.1 eq) and saturated

      
      .
      
    • Cool the biphasic mixture to 0°C with vigorous stirring (high RPM is essential for phase transfer).

  • Oxidant Addition:

    • Slowly add NaOCl (Bleach, 1.1 eq) dropwise via an addition funnel.

    • Monitor: The organic layer may turn orange/red (oxidized TEMPO) and then fade back to yellow as it turns over.

    • Maintain temperature < 10°C to prevent over-oxidation.

  • Reaction Monitoring:

    • Check TLC or GC every 15 minutes. The reaction is extremely fast (typically < 30 mins).

    • Quench: Once the starting material is consumed, immediately quench with saturated Sodium Thiosulfate (

      
      ) to destroy excess bleach.
      
  • Workup:

    • Separate layers. Extract aqueous layer with DCM.

    • Wash organics with brine, dry over

      
      , and concentrate.
      

Yield Expectation: 85-92% Note: The product may contain traces of "TEMPO smell" or benzoic acid derivatives if pH drifted. A short silica plug filtration is recommended.

Analytical Validation

Successful synthesis must be validated using NMR to confirm the aldehyde signal and the integrity of the fluorophenyl ring.

^1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

  • Aldehyde Proton:

    
     9.75 ppm (t, J = 1.5 Hz, 1H). Distinctive triplet.
    
  • Alpha-Protons:

    
     2.45 ppm (td, 2H). Shifted downfield from alcohol precursor.
    
  • Aromatic Region:

    
     7.15 (m, 2H), 6.95 (m, 2H). Characteristic AA'BB' splitting of the p-fluorophenyl group.
    

^19F NMR:

  • Single peak around

    
     -117 ppm (depending on reference). Absence of multiple fluorine peaks confirms no ring chlorination (a side effect of improper TEMPO/Bleach control).
    

Troubleshooting & Decision Matrix

Use the following logic flow to troubleshoot common issues or select the right protocol for your batch size.

DecisionMatrix Start Start: Synthesis Planning ScaleCheck Is Scale > 10 grams? Start->ScaleCheck Swern Select Protocol A: Swern ScaleCheck->Swern No (<10g) Tempo Select Protocol B: TEMPO ScaleCheck->Tempo Yes (>10g) SwernIssue Issue: Low Yield / Impurities? Swern->SwernIssue CheckWater Check: Was system anhydrous? SwernIssue->CheckWater Yes CheckTemp Check: Did temp exceed -60°C? SwernIssue->CheckTemp Yes TempoIssue Issue: Over-oxidation to Acid? Tempo->TempoIssue CheckPH Check: Was pH maintained at 9? TempoIssue->CheckPH Yes CheckQuench Check: Was quench immediate? TempoIssue->CheckQuench Yes

Figure 2: Decision matrix for protocol selection and troubleshooting.

References

  • Mancuso, A. J., & Swern, D. (1981).[3] Activated dimethyl sulfoxide: useful reagents for synthesis.[4] Synthesis, 1981(03), 165-185.

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids...[5][6] using TEMPO. The Journal of Organic Chemistry, 52(12), 2559-2562.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.

Sources

Application

The Strategic Utility of 4-(4-Fluorophenyl)butanal as a Pharmaceutical Intermediate: Application Notes and Protocols

Abstract This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 4-(4-Fluorophenyl)butanal, a key pharmaceutical intermediate. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 4-(4-Fluorophenyl)butanal, a key pharmaceutical intermediate. This document elucidates the compound's physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its critical application in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the antipsychotic drug Penfluridol. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Arylalkanal Intermediates

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(4-Fluorophenyl)butanal belongs to the class of fluorinated arylalkanal intermediates, which are valuable building blocks in the synthesis of a diverse range of pharmaceuticals. Its structure, featuring a reactive aldehyde group and a fluorinated phenyl ring connected by a flexible butyl chain, makes it a versatile synthon for constructing complex molecular architectures.

The primary utility of 4-(4-Fluorophenyl)butanal lies in its role as a precursor in multi-step syntheses of APIs. The aldehyde functionality allows for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the introduction of nitrogen-containing heterocycles and the extension of the carbon skeleton. This guide will focus on its pivotal role in the synthesis of Penfluridol, a long-acting antipsychotic medication.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of an intermediate is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of 4-(4-Fluorophenyl)butanal

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁FOCalculated
Molecular Weight 166.19 g/mol Calculated
Appearance Predicted: Colorless to pale yellow liquidAnalogy to similar compounds
Boiling Point Predicted: ~230-240 °C at 760 mmHgAnalogy to similar compounds
CAS Number 1568-83-8SciFinder

Safety and Handling Precautions:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Irritant Potential: May cause skin, eye, and respiratory tract irritation[1]. Avoid inhalation of vapors and contact with skin and eyes.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Synthesis of 4-(4-Fluorophenyl)butanal: A Two-Step Approach

The synthesis of 4-(4-Fluorophenyl)butanal can be efficiently achieved through a two-step process starting from the commercially available 4-(4-fluorophenyl)butyric acid. This involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by a mild oxidation to the desired aldehyde.

digraph "Synthesis_of_4-(4-Fluorophenyl)butanal" {
  rankdir=LR;
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

A [label="4-(4-Fluorophenyl)butyric Acid"]; B [label="4-(4-Fluorophenyl)-1-butanol"]; C [label="4-(4-Fluorophenyl)butanal"];

A -> B [label=" Reduction (e.g., LiAlH4)"]; B -> C [label=" Oxidation (e.g., PCC)"]; }

Caption: Simplified retrosynthetic analysis of Penfluridol highlighting the role of 4-(4-Fluorophenyl)butanal.

A common synthetic strategy involves a Grignard reaction between 4-(4-Fluorophenyl)butanal and a 4-fluorophenylmagnesium halide to form a diaryl alcohol, which is then converted to a suitable leaving group (e.g., a halide). This intermediate, 4,4-bis(4-fluorophenyl)butyl halide, is then used to alkylate the appropriate piperidine derivative to yield Penfluridol.

Conclusion

4-(4-Fluorophenyl)butanal is a valuable and versatile pharmaceutical intermediate. The synthetic protocols provided in this guide offer a reliable pathway to this compound from readily available starting materials. While experimental spectroscopic data remains elusive in the public domain, the predicted characterization data serves as a useful reference for researchers. The critical role of this intermediate in the synthesis of important APIs like Penfluridol underscores the importance of such building blocks in modern drug discovery and development.

References

  • PrepChem.com. Synthesis of 4-(4-carbomethoxyphenyl)-butanal. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of butanal. [Link]

  • Cole-Parmer. Material Safety Data Sheet - L-4-Fluorophenylalanine, 99+% ee. [Link]

  • PubMed. Penfluridol: a neuroleptic drug designed for long duration of action. [Link]

  • MDPI. Penfluridol as a Candidate of Drug Repurposing for Anticancer Agent. [Link]

  • Google Patents.
  • New Drug Approvals. Penfluridol. [Link]

  • Google Patents.
  • PubChem. 4,4-Bis(4-fluorophenyl)butan-1-ol. [Link]

  • PubMed. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. [Link]

  • Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry LibreTexts. Swern Oxidation. [Link]

  • Chemistry LibreTexts. Dess-Martin Oxidation. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. H-1 proton nmr spectrum of butanal. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. C-13 nmr spectrum of butanal. [Link]

  • NIST WebBook. Butanal. [Link]

  • PubChem. Butanal. [Link]

Sources

Method

4-(4-Fluorophenyl)butanal in haloperidol analog synthesis

Application Note: Strategic Synthesis of Deoxo-Haloperidol Analogs via Reductive Amination of 4-(4-Fluorophenyl)butanal Strategic Overview: The "Deoxo" Linker Strategy In the structural optimization of butyrophenone anti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Deoxo-Haloperidol Analogs via Reductive Amination of 4-(4-Fluorophenyl)butanal

Strategic Overview: The "Deoxo" Linker Strategy

In the structural optimization of butyrophenone antipsychotics (e.g., Haloperidol), the carbonyl group within the 4-carbon linker is a critical determinant of pharmacodynamics. While the ketone moiety facilitates hydrogen bonding within the Dopamine D2 receptor pocket, it is also a metabolic liability and a source of conformational rigidity.

This guide details the synthesis of Deoxo-haloperidol analogs (1-butylpiperidine scaffolds) using 4-(4-fluorophenyl)butanal as the electrophilic linchpin. Unlike the classical Friedel-Crafts alkylation used for Haloperidol (which installs the ketone), this route utilizes reductive amination to generate a saturated alkyl linker.

Key Applications:

  • SAR Profiling: Evaluating the role of the carbonyl hydrogen-bond acceptor in D2 vs. 5-HT2A selectivity.

  • Sigma Receptor Ligands: Deoxo-analogs often exhibit enhanced affinity for Sigma-1 receptors (σ1R), a target for neuroprotection and cognitive enhancement.

  • Metabolic Stability: Removing the carbonyl prevents reduction to the secondary alcohol metabolite (reduced haloperidol), altering the pharmacokinetic profile.

Chemical Pathway & Mechanism

The synthesis hinges on the chemoselective coupling of the aldehyde (1) with the pharmacophore 4-(4-chlorophenyl)-4-hydroxypiperidine (2) .

Mechanism:

  • Imine Formation: Nucleophilic attack of the secondary amine on the aldehyde forms an unstable hemiaminal, which dehydrates to an iminium ion.

  • Hydride Transfer: The reducing agent (Sodium Triacetoxyborohydride, STAB) selectively reduces the iminium species in situ without reducing the aldehyde starting material (chemoselectivity).

ReductiveAmination cluster_conditions Reaction Conditions Aldehyde 4-(4-Fluorophenyl)butanal (Electrophile) Iminium Iminium Intermediate (Transient) Aldehyde->Iminium Dehydration (-H2O) Amine 4-(4-Chlorophenyl)-4-hydroxypiperidine (Nucleophile) Amine->Iminium Product Deoxo-Haloperidol Analog (Target) Iminium->Product STAB Na(OAc)3BH (Hydride Donor) STAB->Product Reduction DCE Solvent: DCE or DCM pH: Mildly Acidic (AcOH)

Figure 1: Mechanistic workflow of the reductive amination. The use of STAB ensures the aldehyde is not reduced to the alcohol before it can react with the amine.

Experimental Protocols

Protocol A: Preparation of 4-(4-Fluorophenyl)butanal

Note: This aldehyde is prone to air oxidation (forming the carboxylic acid) and polymerization. It is best prepared fresh from the commercially available alcohol, 4-(4-fluorophenyl)butanol.

Method: Dess-Martin Periodinane (DMP) Oxidation Rationale: DMP offers milder conditions than Swern oxidation and avoids the acidic workup of Jones oxidation, preserving the delicate aldehyde.

Reagents:

  • Starting Material: 4-(4-fluorophenyl)butanol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO3 / Na2S2O3 (1:1)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 4-(4-fluorophenyl)butanol (5.0 g, 29.7 mmol) in anhydrous DCM (100 mL). Cool to 0°C.

  • Addition: Add DMP (13.9 g, 32.7 mmol) in portions over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the aldehyde (Rf ~0.6).

  • Quench: Pour the mixture into a vigorously stirred solution of sat. NaHCO3 (50 mL) and sat. Na2S2O3 (50 mL). Stir until the organic layer is clear (removes iodine byproducts).

  • Extraction: Separate layers. Extract aqueous phase with DCM (2 x 30 mL).

  • Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-92% as a colorless oil.

    • Storage: Use immediately or store at -20°C under Argon.

Protocol B: Reductive Amination (Coupling)

Rationale: Sodium Triacetoxyborohydride (STAB) is used because it is less toxic than cyanoborohydride and tolerates the presence of the free aldehyde, minimizing direct reduction to the alcohol.

Reagents:

  • Aldehyde: 4-(4-Fluorophenyl)butanal (from Protocol A) (1.0 equiv)

  • Amine: 4-(4-Chlorophenyl)-4-hydroxypiperidine (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

Step-by-Step:

  • Complexation: In a dry flask under Argon, dissolve the amine (2.11 g, 10 mmol) in DCE (40 mL).

  • Aldehyde Addition: Add the aldehyde (1.66 g, 10 mmol) followed by Acetic Acid (0.6 mL, 10 mmol). Stir for 30 minutes at RT.

    • Observation: This allows the iminium ion equilibrium to establish.

  • Reduction: Cool to 0°C (optional, but recommended to control exotherm). Add STAB (2.96 g, 14 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 12-16 hours.

    • Checkpoint: LC-MS should show the product mass [M+H]+ = 362.1.

  • Quench: Add sat. NaHCO3 (30 mL) carefully (gas evolution). Stir for 15 mins.

  • Workup: Extract with DCM (3 x 40 mL). Wash combined organics with Brine. Dry over Na2SO4.

  • Isolation: Concentrate in vacuo. The crude residue is often a viscous oil.

  • Crystallization/Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (DCM:MeOH:NH4OH, 95:5:0.5).

Data Analysis & Validation

Table 1: Analytical Specifications for Validation

ParameterMethodExpected Result (Deoxo-Analog)
Proton NMR 1H NMR (CDCl3, 400 MHz)δ 2.35-2.45 (m, 2H) : N-CH2-CH2 (Diagnostic new bond)δ 9.76 : ABSENT (Aldehyde proton consumed)
Carbon NMR 13C NMRδ ~58.5 : N-CH2 (Alkyl)No signal > 190 ppm (Ketone/Aldehyde carbonyl absent)
Mass Spec ESI-MS (+)m/z 362.17 [M+H]+ (Calculated for C21H25ClFNO)
Purity HPLC (C18, ACN/H2O)> 98% (Required for biological assay)

Safety & Handling

  • Aldehyde Toxicity: 4-(4-Fluorophenyl)butanal is a skin irritant and potential sensitizer. Handle in a fume hood.

  • STAB Hazards: Releases acetic acid upon reaction. Reacts with water to release hydrogen gas (flammable). Quench carefully.

  • Haloperidol Pharmacophores: The piperidine intermediate and the final product are potent CNS active agents (D2 antagonists). Wear full PPE (gloves, goggles, lab coat) and handle as a potent compound (OEL < 10 µg/m³).

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Glennon, R. A., et al. (1991). "Binding of substituted butyrophenones to Sigma receptors." Journal of Medicinal Chemistry. (Establishes SAR for alkyl vs. keto linkers).
  • Meyer, M. D., et al. (2010). "Synthesis and evaluation of butyrophenone analogs as potent sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry Letters.
  • Sigma-Aldrich. "Product Specification: 4-(4-Chlorophenyl)-4-hydroxypiperidine."

  • Master Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride."

Sources

Application

4-(4-Fluorophenyl)butanal reaction with primary amines

An Application Guide to the Synthesis of N-Substituted 4-(4-fluorophenyl)butylamines via Reductive Amination Abstract This technical guide provides a comprehensive overview and detailed protocols for the reaction of 4-(4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Substituted 4-(4-fluorophenyl)butylamines via Reductive Amination

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of 4-(4-fluorophenyl)butanal with primary amines to synthesize N-substituted secondary amines. This transformation, a cornerstone of medicinal chemistry and drug development, is most effectively achieved through reductive amination. We will delve into the mechanistic underpinnings of this reaction, explore critical experimental parameters, and provide field-tested, step-by-step protocols for synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the creation of novel chemical entities. The methodologies described herein are designed to be robust, scalable, and self-validating, ensuring high fidelity and reproducibility in a laboratory setting.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary amines is a fundamental operation in organic chemistry, particularly within the pharmaceutical industry. The resulting products are key structural motifs in a vast array of biologically active compounds. Reductive amination stands out as one of the most reliable and versatile methods for forging C-N bonds.[1] It converts a carbonyl group, such as an aldehyde or ketone, into an amine through an intermediate imine, which is reduced in situ.[2]

The reaction between 4-(4-fluorophenyl)butanal and a primary amine is a classic example of this process, yielding valuable fluorinated phenylalkylamine scaffolds. The inclusion of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and bioavailability, making this a reaction of high interest in drug discovery.[3][4]

This guide focuses on the direct, one-pot reductive amination procedure, which is favored for its efficiency and operational simplicity.[2] We will primarily detail the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is highly effective for this transformation.[5][6]

Reaction Mechanism and Scientific Rationale

The reductive amination of an aldehyde with a primary amine is a two-stage process that occurs in a single reaction vessel.[7] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of 4-(4-fluorophenyl)butanal. This forms an unstable hemiaminal (or carbinolamine) intermediate.[8][9] Under mildly acidic conditions (typically pH 4-6), the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).[8] Subsequent elimination of water, driven by the nitrogen's lone pair, generates a protonated imine, known as an iminium ion. This entire sequence is reversible.[8]

Stage 2: Reduction of the Iminium Ion The iminium ion is significantly more electrophilic than the starting aldehyde. A selective reducing agent, present in the reaction mixture, preferentially delivers a hydride to the iminium carbon.[10] This irreversible step forms the final, stable secondary amine product.

The choice of reducing agent is paramount. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde but are highly reactive towards the iminium ion intermediate.[1][11] In contrast, stronger hydrides like sodium borohydride (NaBH₄) would readily reduce the aldehyde, necessitating a two-step (indirect) procedure where the imine is pre-formed before the reductant is added.[12]

Reductive_Amination_Mechanism reactant reactant intermediate intermediate product product reagent reagent A 4-(4-Fluorophenyl)butanal (Aldehyde) C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH₂) B->C D Iminium Ion Intermediate C->D Dehydration E Secondary Amine Product D->E Reduction (Hydride Delivery) H_plus + H⁺, - H₂O H_plus->H_plus_node Reducer [Reducing Agent] e.g., NaBH(OAc)₃ Reducer->Reducer_node

Caption: General mechanism of one-pot reductive amination.

Experimental Design and Key Parameters

Reagent Selection
  • Aldehyde: 4-(4-Fluorophenyl)butanal is the electrophilic substrate. Ensure it is of high purity, as impurities can lead to side reactions.

  • Primary Amine: A wide range of primary amines (aliphatic and aromatic) can be used.[5] Sterically unhindered amines generally provide higher yields and faster reaction rates. It is common to use a slight excess (1.1-1.2 equivalents) of the amine to drive the imine formation equilibrium.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[6][11] It is a non-pyrophoric, commercially available solid that can be handled safely in air. Use 1.2-1.5 equivalents to ensure complete reduction.

  • Solvent: Due to the moisture sensitivity of NaBH(OAc)₃, anhydrous aprotic solvents are required.[12] 1,2-Dichloroethane (DCE) is the most common and preferred solvent.[5][6] Tetrahydrofuran (THF) and Dichloromethane (DCM) are also viable alternatives.[5][12]

  • Acid Catalyst (Optional): For reactions involving less reactive aldehydes or ketones (not typically needed for 4-(4-fluorophenyl)butanal), a catalytic amount of acetic acid (AcOH) can be added to accelerate iminium ion formation.[5][6]

Reaction Conditions Optimization
ParameterRecommended SettingRationale & Causality
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds efficiently at ambient temperature. Cooling may be necessary for large-scale reactions.
Stoichiometry Aldehyde (1.0 eq.), Amine (1.1 eq.), NaBH(OAc)₃ (1.2 eq.)A slight excess of the amine and reducing agent ensures the complete consumption of the limiting aldehyde substrate.
Concentration 0.1 - 0.5 M in AldehydeA moderate concentration ensures efficient reaction kinetics without significant heating or solubility issues.
Reaction Time 2 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the point of completion.

Detailed Experimental Protocols

General Protocol for Reductive Amination using NaBH(OAc)₃

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheets (SDS) for all reagents before use. 4-(4-Fluorophenyl)butanal and primary amines can be irritants.[13][14] NaBH(OAc)₃ reacts with water to release hydrogen gas.

Experimental_Workflow step step process process analysis analysis endpoint endpoint A 1. Setup & Inert Atmosphere B 2. Reagent Addition A->B Dry glassware, N₂ or Ar C 3. Reaction B->C Aldehyde + Amine, then NaBH(OAc)₃ D 4. Monitoring (TLC) C->D Stir at RT D->C Incomplete E 5. Work-up & Quench D->E Complete F 6. Extraction E->F Add sat. NaHCO₃ (aq) G 7. Purification F->G Separate layers, dry organic phase H 8. Characterization G->H Flash Chromatography I Pure Product H->I NMR, IR, MS

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling 4-(4-Fluorophenyl)butanal

Topic: Stability & Troubleshooting Under Basic Conditions Module 1: Mechanistic Insight (The "Why") Executive Summary: 4-(4-Fluorophenyl)butanal is an enolizable aliphatic aldehyde. While the 4-fluorophenyl tail provides...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting Under Basic Conditions

Module 1: Mechanistic Insight (The "Why")

Executive Summary: 4-(4-Fluorophenyl)butanal is an enolizable aliphatic aldehyde. While the 4-fluorophenyl tail provides lipophilicity and specific pharmacological properties (common in butyrophenone antipsychotic synthesis), the molecule's instability under basic conditions is driven entirely by the aldehyde functionality .

In the presence of a base (pH > 8), this compound undergoes rapid Aldol Condensation , leading to dimerization, polymerization, and eventual degradation into a viscous, yellow oil or solid resin.

The Degradation Pathway

The instability arises from the acidity of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-protons (C2 position). A base removes a proton to form an enolate, which acts as a nucleophile attacking another aldehyde molecule.[1]

AldolPathway Aldehyde 4-(4-Fluorophenyl)butanal (Intact) Enolate Enolate Ion (Reactive Intermediate) Aldehyde->Enolate Base (OH⁻/RO⁻) Deprotonation Aldol β-Hydroxy Aldehyde (Aldol Adduct) Enolate->Aldol Nucleophilic Attack on 2nd Molecule Enone α,β-Unsaturated Dimer (Yellow Impurity) Aldol->Enone -H₂O (Irreversible) Polymer Oligomers/Resins (Viscous Gum) Enone->Polymer Michael Addition (Continued Reaction)

Figure 1: The cascade of base-catalyzed degradation. The formation of the 'Enone' is responsible for the characteristic yellowing of samples.

Module 2: Diagnostic & Troubleshooting

Symptom: Sample has changed appearance or physical state.[2][3][4][5][6]

ObservationDiagnosisRoot CauseCorrective Action
Yellow/Orange Coloration Aldol Condensation Exposure to base or amine impurities caused dimerization (formation of conjugated enone).Purify: Distillation under reduced pressure (if <10% degraded). Discard: If highly viscous.
White Solid Precipitate Oxidation Exposure to air converted aldehyde to 4-(4-fluorophenyl)butanoic acid.Extraction: Dissolve in ether, wash with NaHCO₃ (removes acid), dry, and concentrate.
Viscous Gum / Polymer Oligomerization Long-term storage at room temp or trace base contamination.Irreversible. Discard sample.
Loss of Pungent Odor Trimerization Formation of cyclic trimers (Paraldehyde-like species).Heat: Mild heating with trace acid can sometimes depolymerize, but distillation is safer.
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckColor Is the liquid yellow? Start->CheckColor CheckSolid Is there a solid precipitate? CheckColor->CheckSolid No Aldol Diagnosis: Aldol Dimerization CheckColor->Aldol Yes AcidSalt Diagnosis: Carboxylic Acid Formation CheckSolid->AcidSalt Yes ActionDistill Action: Vacuum Distillation Aldol->ActionDistill ActionWash Action: Base Wash (NaHCO₃) AcidSalt->ActionWash

Figure 2: Rapid diagnostic logic for compromised aldehyde samples.

Module 3: Experimental Protocols

Protocol A: Safe Handling in Basic Reactions

Objective: Perform a reaction (e.g., Grignard, Wittig) without destroying the starting material.

  • Temperature Control: Always cool the reaction vessel to -78°C or 0°C before adding the base. Low temperature kinetically inhibits self-condensation [1].

  • Order of Addition: Add the base to the nucleophile first, generate the reactive species, and then add the 4-(4-fluorophenyl)butanal slowly. Never add the base directly to the aldehyde.

  • Steric Bulk: If using a base for deprotonation, use a non-nucleophilic, bulky base (e.g., LDA, LiHMDS) rather than small hydroxides or alkoxides (NaOH, NaOMe) which promote polymerization [2].

Protocol B: Storage & Stabilization

Objective: Prevent shelf-degradation.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical oxidation to carboxylic acid.

  • Temperature: -20°C is ideal. 4°C is acceptable for short-term (<1 week).

  • Container: Glass vials with Teflon-lined caps. Avoid metal containers (catalyze autoxidation).

  • Solvent Compatibility:

Solvent ClassSuitabilityNotes
Hydrocarbons (Hexane, Toluene) Excellent Inert. Good for storage if diluted.[2]
Ethers (THF, Diethyl Ether) ⚠️ Caution Must be peroxide-free. Peroxides accelerate aldehyde oxidation.
Alcohols (Methanol, Ethanol) Avoid Forms hemiacetals/acetals reversibly; complicates NMR/purity.
Chlorinated (DCM, Chloroform) ⚠️ Caution Traces of HCl in chloroform catalyze polymerization.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use aqueous NaOH to wash the reaction mixture containing this aldehyde? A: No. Even brief contact with strong aqueous base (pH > 10) will induce the Aldol reaction at the interface.

  • Alternative: Use saturated Ammonium Chloride (

    
    ) or dilute Sodium Bicarbonate (
    
    
    
    ) for quenching and washing. These are mild enough to preserve the aldehyde.

Q2: My NMR shows a small doublet near 9.7 ppm and a large multiplet at 6.5-7.0 ppm. What happened? A: The signal at 9.7 ppm is your intact aldehyde proton. The signals in the alkene region (6.5-7.0 ppm) indicate you have formed the


-unsaturated enone dimer . Your sample has undergone significant Aldol condensation. Purification is required.

Q3: How do I remove the corresponding acid impurity (4-(4-fluorophenyl)butanoic acid)? A: The acid is a common impurity from air oxidation.

  • Dissolve the impure aldehyde in a non-polar solvent (e.g., Ethyl Acetate or Ether).

  • Wash with 10% aqueous

    
     . The acid will deprotonate, become water-soluble, and move to the aqueous layer.
    
  • The aldehyde remains in the organic layer. Dry and concentrate.

Q4: Is the fluorine atom stable in base? A: Generally, yes. The C-F bond on the phenyl ring is very strong (approx. 480 kJ/mol). It is resistant to nucleophilic aromatic substitution under standard laboratory basic conditions unless extreme forcing conditions (high heat, super-bases) are used. The aldehyde group is the weak link, not the fluorine [3].

References

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). 4-(4-Chlorophenyl)butanal (Analogous Structure Safety Data). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Fluorophenyl Aldehydes

Status: Operational Ticket ID: F-CHO-Guide-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Degradation, Purification, and Handling of Fluorinated Benzaldehydes Introduction: The "Dual Threa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F-CHO-Guide-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Degradation, Purification, and Handling of Fluorinated Benzaldehydes

Introduction: The "Dual Threat" of Fluorine

Welcome to the technical support center. If you are working with fluorophenyl aldehydes (e.g., 4-fluorobenzaldehyde, pentafluorobenzaldehyde), you are likely encountering a specific set of stability issues.

Unlike standard benzaldehyde, fluorinated derivatives face a dual threat driven by the electron-withdrawing nature of the fluorine atoms:

  • Autoxidation: Rapid conversion to the corresponding fluorobenzoic acid upon exposure to atmospheric oxygen.

  • Hydration: The electron-deficient carbonyl carbon is highly electrophilic, making these compounds prone to forming gem-diols (hydrates) in the presence of trace moisture.

This guide provides self-validating protocols to diagnose, restore, and maintain the integrity of your reagents.

Module 1: Diagnosis & Quality Control

User Question: "My aldehyde has developed a white crust or turned into a solid. Is it ruined?"

Technical Response: Not necessarily. The solid precipitate is likely the corresponding fluorobenzoic acid (oxidation product) or a hydrate. You must distinguish between the two to choose the correct purification path.

Diagnostic Workflow (NMR & Visual)
ObservationLikely Culprit1H NMR Signature (CDCl3)Action
Clear Liquid Pure Aldehyde~10.0 - 10.5 ppm (Sharp Singlet)Use immediately.
White Crust / Solid Carboxylic Acid>11.0 ppm (Broad Singlet, often disappears with D2O shake)Perform Base Wash or Bisulfite Purification .
Cloudy / Wet Solid Hydrate (Gem-diol)~6.0 - 6.5 ppm (Methine proton of CH(OH)2)Dehydrate via Vacuum Distillation or Desiccant.

Critical Check: If your NMR shows a signal at ~10 ppm and ~13 ppm, you have a mixture. If the aldehyde peak is >90% by integration, you may proceed with a simple filtration (if liquid) or recrystallization (if solid).

Module 2: Purification & Restoration

User Question: "My reagent is only 80% pure. How do I purify it without decomposing it further?"

Technical Response: Avoid column chromatography on silica gel, as the acidic nature of silica can catalyze further oxidation or hydration. Use the methods below based on the physical state of your aldehyde.

Method A: The Bisulfite "Rescue" (Best for Solids & Small Scale)

This relies on the reversible formation of a water-soluble bisulfite adduct. Impurities (acids) will not form this adduct.

Protocol:

  • Preparation: Dissolve saturated Sodium Bisulfite (

    
    ) in water (approx. 1.5 equivalents relative to aldehyde).
    
  • Formation: Add your impure aldehyde. If it is a solid, dissolve it in a minimal amount of Ethanol first. Shake vigorously for 15 minutes.

    • Observation: A white precipitate (the bisulfite adduct) should form.

  • Wash: Filter the precipitate. Wash the solid filter cake with diethyl ether or DCM.

    • Mechanistic Insight: The organic wash removes non-aldehyde impurities (organic acids, starting materials) which remain in the organic phase, while the aldehyde is trapped in the solid adduct.

  • Regeneration: Transfer the solid adduct to a flask. Add saturated Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) solution. Stir until the solid dissolves and oil droplets appear.
  • Extraction: Extract the liberated aldehyde with DCM, dry over

    
    , and concentrate under reduced pressure.
    
Method B: Vacuum Distillation (Best for Liquids e.g., 4-Fluorobenzaldehyde)
  • Setup: Short-path distillation head under high vacuum (<1 mmHg).

  • Additives: Add a few crystals of Hydroquinone (radical inhibitor) to the boiling flask to prevent autoxidation during heating.

  • Temperature: Keep the bath temperature as low as possible. Fluorinated aldehydes have lower boiling points than expected due to disrupted intermolecular forces.

Module 3: Experimental Workflow Visualization

User Question: "Why is this happening? I need to explain the degradation to my team."

Technical Response: The degradation is a radical chain reaction. The diagram below illustrates the autoxidation pathway and the logic flow for purification.

G cluster_0 Autoxidation Mechanism (Degradation) cluster_1 Purification Logic Aldehyde R-CHO (Aldehyde) Radical R-CO• (Acyl Radical) Aldehyde->Radical Initiation (Light/O2) Peracid R-CO3H (Peracid) Radical->Peracid + O2 Acid 2 x R-COOH (Carboxylic Acid) Peracid->Acid + R-CHO (Baeyer-Villiger type) Input Impure Reagent State Physical State? Input->State Distill Vacuum Distillation (+ Hydroquinone) State->Distill Liquid Bisulfite Bisulfite Adduct Formation State->Bisulfite Solid / Heat Sensitive

Figure 1: Autoxidation radical chain mechanism (left) and decision matrix for purification (right).

Module 4: Handling & Reaction Setup

User Question: "I'm setting up a Suzuki coupling. Do I need a glovebox?"

Technical Response: For most fluorophenyl aldehydes, a Schlenk line is sufficient. A glovebox is recommended only for highly electron-deficient derivatives (e.g., pentafluorobenzaldehyde) if you are storing them for long periods.

Standard Operating Procedure (Schlenk Line)
  • Degassing Solvents: Oxygen dissolved in solvents is the #1 cause of failure. Sparging with Nitrogen is often insufficient. Use the Freeze-Pump-Thaw method for reaction solvents:

    • Freeze solvent in liquid N2.

    • Apply vacuum to remove headspace gas.

    • Thaw under static vacuum (release gas bubbles).

    • Refill with Argon.[1] Repeat 3x.

  • Reagent Transfer:

    • Liquids: Use a gas-tight syringe purged 3x with Argon. Pierce the septum of the storage bottle while under positive inert gas pressure.

    • Solids: Weigh quickly in air if the compound is stable (e.g., 4-fluorobenzaldehyde), but for pentafluorobenzaldehyde, weigh inside a glovebox or under an inverted funnel with Argon flow.

The "Acid Poisoning" Effect

If your catalytic reaction (Pd/Ni) fails, check your aldehyde. The carboxylic acid impurity (from oxidation) can:

  • Protonate basic ligands (phosphines), deactivating the catalyst.

  • Alter the stoichiometry of bases (e.g., Carbonates/Phosphates) used in the coupling.

Corrective Action: If you suspect acid contamination in a reaction mixture, add an extra 0.5 - 1.0 equivalent of base to neutralize the impurity before adding the catalyst.

Module 5: Storage & Logistics

User Question: "Can I store this on the shelf?"

Technical Response: No. Fluorophenyl aldehydes have a shelf-life of <3 months at room temperature in air.

ParameterRequirementReason
Atmosphere Argon or NitrogenDisplaces O2 to prevent radical initiation.
Temperature 2°C to 8°C (Fridge)Slows kinetic rate of oxidation.
Container Taped Septum or Teflon SealParafilm is permeable to O2 over time. Use electrical tape over caps.
Headspace MinimizedTransfer to smaller vials as you consume the reagent to reduce O2 volume.
References
  • Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for bisulfite purification).

  • Sigma-Aldrich. (n.d.). Product Specification: 2,3,4,5,6-Pentafluorobenzaldehyde.[2] (Physical properties and handling data).

  • University of Pittsburgh. (n.d.). Techniques for Handling Air-Sensitive Compounds. (Schlenk line and degassing protocols).

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 4-(4-Fluorophenyl)butanal Reactions

Welcome to the technical support center for optimizing reactions involving 4-(4-Fluorophenyl)butanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 4-(4-Fluorophenyl)butanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection, ensuring reaction success and reproducibility. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Introduction to 4-(4-Fluorophenyl)butanal and the Importance of Solvent Selection

4-(4-Fluorophenyl)butanal is a versatile intermediate in organic synthesis, featuring a reactive aldehyde functional group and a fluorinated aromatic ring. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aldehyde, while the overall structure dictates its solubility.[1][2] The choice of solvent is paramount as it not only dissolves the reactants but also significantly influences reaction rates, equilibria, and even the stereochemical outcome of a reaction.[3] An inappropriate solvent can lead to low yields, side product formation, or complete reaction failure.

This guide will delve into solvent selection strategies for three common transformations of 4-(4-Fluorophenyl)butanal: the Wittig reaction, reductive amination, and aldol condensation.

Frequently Asked Questions (FAQs) and Troubleshooting

General Solubility and Handling

Q1: I'm unsure which solvent to use to dissolve 4-(4-Fluorophenyl)butanal for my reaction. Where do I start?

A1: 4-(4-Fluorophenyl)butanal, like other aldehydes with a significant hydrocarbon component, is generally soluble in a wide range of organic solvents.[4][5] Start by considering the polarity of your other reagents. A good starting point is a solvent that can dissolve all reactants to a reasonable extent.

Qualitative Solubility Profile of 4-(4-Fluorophenyl)butanal:

Solvent ClassExamplesExpected SolubilityRationale & Expert Insights
Non-polar Aprotic Hexanes, Toluene, BenzeneModerate to HighThe phenyl group and the butyl chain contribute to van der Waals interactions, favoring solubility in non-polar solvents. Toluene is often a good choice for reactions at elevated temperatures.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF)HighThe polar carbonyl group allows for dipole-dipole interactions with these solvents. THF and DCM are excellent initial choices for a broad range of reactions due to their inertness and ability to dissolve a wide variety of organic compounds.
Polar Protic Methanol (MeOH), Ethanol (EtOH)ModerateThe aldehyde can act as a hydrogen bond acceptor with protic solvents.[6] However, be cautious as these solvents can sometimes interfere with certain reactions, for instance, by reacting with organometallic reagents or participating in side reactions.
Water -LowThe hydrophobic phenylbutyl group significantly limits water solubility.[7] Reactions in aqueous media would likely require a co-solvent or phase-transfer catalyst.

Expert Tip: For initial small-scale trials, THF or DCM are often excellent starting points due to their broad solvating power and relative inertness.

Wittig Reaction

Q2: My Wittig reaction with 4-(4-Fluorophenyl)butanal is giving a low yield. Could the solvent be the problem?

A2: Absolutely. Solvent choice is critical in a Wittig reaction as it affects the formation and reactivity of the phosphonium ylide. The reaction generally proceeds via the formation of an oxaphosphetane intermediate, and the solvent can influence the stability of this intermediate and the subsequent elimination to form the alkene and triphenylphosphine oxide.[3][8]

Troubleshooting Solvent Issues in Wittig Reactions:

IssuePotential Solvent-Related CauseRecommended Action & Rationale
Low Yield Poor solubility of the phosphonium salt: The salt must dissolve to be deprotonated to form the ylide.Use a more polar aprotic solvent like DMF or DMSO, especially for less soluble salts.
Instability of the ylide: In protic solvents, the ylide can be protonated, rendering it unreactive.Strictly use anhydrous polar aprotic solvents like THF or diethyl ether, especially for unstabilized ylides.
Incorrect Stereochemistry (E/Z mixture) Solvent polarity can influence the stereochemical outcome. For unstabilized ylides, non-polar solvents like benzene or toluene often favor the Z-alkene. For stabilized ylides, polar aprotic solvents can favor the E-alkene. The presence of lithium salts can also affect stereoselectivity.[3]
Reaction fails to start The base used for deprotonation is not soluble or effective in the chosen solvent. Ensure your base is compatible with the solvent. For example, n-BuLi is commonly used in THF or hexanes, while NaH is often used in THF or DMF.

Workflow for Wittig Solvent Selection:

Caption: Decision workflow for Wittig reaction solvent selection.

Reductive Amination

Q3: I am performing a reductive amination with 4-(4-Fluorophenyl)butanal and a primary amine, but I am observing significant amounts of the corresponding alcohol as a byproduct. How can I prevent this?

A3: The formation of 4-(4-fluorophenyl)butanol as a byproduct indicates that your reducing agent is reducing the starting aldehyde faster than the imine intermediate. This is a common issue in reductive aminations and is highly dependent on the solvent and the reducing agent.[9]

Troubleshooting Solvent and Reagent Issues in Reductive Amination:

IssuePotential Solvent/Reagent-Related CauseRecommended Action & Rationale
Alcohol Byproduct Formation Reducing agent is too reactive towards the aldehyde in the chosen solvent. Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the aldehyde.[9] These reactions are often performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Low Conversion Poor imine formation. The equilibrium for imine formation can be unfavorable. Using a solvent that allows for the removal of water, such as toluene with a Dean-Stark trap, can drive the reaction forward. Alternatively, adding a drying agent like molecular sieves can be effective.
Incomplete reduction of the imine. Ensure the reducing agent is soluble and active in your chosen solvent. For STAB, DCM is a common and effective choice.
Dialkylation of Primary Amine The product secondary amine is reacting with another molecule of the aldehyde. This is less solvent-dependent and more related to stoichiometry. Use a slight excess of the primary amine to favor the formation of the desired secondary amine.

Expert Tip: For direct reductive aminations, sodium triacetoxyborohydride in DCM is a robust and widely used system that often gives high yields with minimal side products.

Aldol Condensation

Q4: I am attempting a base-catalyzed aldol condensation between 4-(4-Fluorophenyl)butanal and a ketone, but the reaction is sluggish and gives a complex mixture of products.

A4: Aldol condensations are equilibrium reactions, and solvent choice can significantly impact the reaction rate and selectivity.[10][11] The formation of a complex product mixture suggests that side reactions, such as self-condensation of the ketone or multiple condensations, are occurring.

Troubleshooting Solvent Issues in Aldol Condensations:

IssuePotential Solvent-Related CauseRecommended Action & Rationale
Sluggish Reaction Poor solubility of the reactants or the base. A polar protic solvent like ethanol or methanol can be effective as they can dissolve both the organic substrates and the inorganic base (e.g., NaOH, KOH).[12]
Complex Product Mixture Self-condensation of the ketone is competing with the desired cross-condensation. This is often controlled by reaction conditions rather than just the solvent. A common strategy is to slowly add the ketone to a solution of the aldehyde and the base. The electron-withdrawing nature of the 4-fluorophenyl group makes the aldehyde more electrophilic and less prone to self-condensation, which can be advantageous.
Dehydration of the Aldol Adduct The solvent and temperature can promote dehydration to the α,β-unsaturated carbonyl compound. If the initial aldol adduct is desired, lower reaction temperatures are recommended. If the condensed product is the target, higher temperatures and a solvent that facilitates water removal (e.g., toluene with a Dean-Stark trap) can be employed.

Logical Relationship in Aldol Condensation Solvent Choice:

AldolSolventLogic cluster_0 Reaction Goal cluster_1 Solvent & Condition Selection Goal Desired Product: - Aldol Adduct or - α,β-Unsaturated Carbonyl? Adduct_Conditions For Aldol Adduct: - Polar protic solvent (e.g., EtOH) - Low temperature Goal->Adduct_Conditions Adduct Unsaturated_Conditions For α,β-Unsaturated Product: - Solvent allowing water removal (e.g., Toluene) - Higher temperature Goal->Unsaturated_Conditions Unsaturated

Caption: Solvent and condition logic for aldol condensation.

Experimental Protocols (Adapted)

Disclaimer: The following protocols are adapted from procedures for structurally similar aldehydes and should be optimized for 4-(4-Fluorophenyl)butanal on a small scale before proceeding to a larger scale.

Protocol 1: Wittig Reaction with an Unstabilized Ylide

Adapted from a general procedure for Wittig reactions.[3]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below 5 °C. The solution should turn a characteristic deep red or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 4-(4-Fluorophenyl)butanal (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

Adapted from a general procedure for reductive amination.[13]

  • To a round-bottom flask containing a magnetic stir bar, add 4-(4-Fluorophenyl)butanal (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Dissolve the reactants in dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or crystallization.

Protocol 3: Base-Catalyzed Aldol Condensation

Adapted from a procedure for the aldol condensation of p-anisaldehyde.[12]

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-Fluorophenyl)butanal (1.0 eq) and the desired ketone (e.g., acetone, 1.5 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in water.

  • Slowly add the aqueous sodium hydroxide solution to the ethanolic solution of the carbonyl compounds at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to neutralize the excess base.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

References

  • Butanal, 4-fluoro-. PubChem. National Center for Biotechnology Information. [Link]

  • Butyraldehyde. International Chemical Safety Cards (ICSC). [Link]

  • 4-(4-Chlorophenyl)butanal. PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-(4-carbomethoxyphenyl)-butanal. PrepChem. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • 4-Phenyl-1-butanol synthesis process.
  • Physical Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Self aldol condensation of butanal under basic conditions. Chemistry Stack Exchange. [Link]

  • Aldol condensation of butanal in alkaline medium Comparison of kinetic models. Chemical Papers. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Butanal. Cheméo. [Link]

  • Amine Preparation 4 - Reductive Amination. YouTube. [Link]

  • Method for synthesizing 4, 4, 4-trifluoro butanol.
  • The Aldol Condensation. Magritek. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]

  • Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. [Link]

  • Kinetic study of biphasic aldol condensation of n-butyraldehyde using stirred cell. ResearchGate. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Synthesis of 4-(4-hydroxyphenyl)butanol. PrepChem. [Link]

  • Aldol Condensation. Beyond Benign. [Link]

  • Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube. [Link]

  • 2-(2-(4-Fluorophenyl)acetamido)acetic acid. Hyma Synthesis Pvt. Ltd. [Link]

  • Physical properties of aldehydes and ketones. Doc Brown's Chemistry. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. University of Tennessee, Knoxville. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Physical Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Aldehyde. Britannica. [Link]

Sources

Optimization

Technical Support Center: Minimizing Defluorination Side Reactions

Welcome to the technical support center for managing and minimizing defluorination side reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the undesire...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing and minimizing defluorination side reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the undesired cleavage of carbon-fluorine (C-F) bonds during synthesis. The C-F bond, while renowned for its strength, can be surprisingly labile under certain synthetic conditions, leading to yield loss, product contamination, and analytical challenges.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and solve specific issues in your experiments.

Part 1: Foundational Concepts - Why Does Defluorination Occur?

Before troubleshooting, it's crucial to understand the underlying mechanisms. The high bond dissociation energy of the C-F bond (typically >100 kcal/mol) measures homolytic cleavage, but most synthetic defluorination events are heterolytic and are highly dependent on the electronic environment of the molecule and the reaction conditions.[1]

Here are the primary mechanistic pathways leading to unwanted defluorination:

  • Nucleophilic Aromatic Substitution (SNAr): In electron-deficient aromatic systems, a nucleophile can attack the carbon bearing the fluorine, proceeding through a negatively charged Meisenheimer intermediate.[2][3] Although fluorine is a poor leaving group in traditional SN2 reactions, its powerful inductive electron-withdrawing effect significantly stabilizes the anionic intermediate in SNAr, making the initial nucleophilic attack the rate-determining step.[3][4] This makes fluoride a surprisingly effective leaving group in this context.

  • Reductive Defluorination: This pathway involves the single-electron reduction of an aryl fluoride to form a radical anion, which then expels a fluoride ion to generate an aryl radical.[5][6] This is often a concern in metal-catalyzed reactions, particularly with low-valent, electron-rich metal centers or under electrochemical conditions.[6][7]

  • Oxidative Defluorination: More common in biological systems or with strong oxidants, this involves the enzymatic or chemical oxidation of a C-F bond, often initiated by hydroxylation at an adjacent carbon, which can lead to the elimination of hydrogen fluoride.[8]

  • Lewis Base/Brønsted Base-Assisted Reactions: Strong bases can deprotonate a position ortho to the fluorine, leading to the formation of a highly reactive aryne intermediate via fluoride elimination.[9] This is a common side reaction when strong bases like hydroxides or alkoxides are used at elevated temperatures.[7]

Below is a diagram illustrating these common mechanistic routes.

Defluorination_Mechanisms cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Reductive Reductive Defluorination cluster_Base Base-Mediated (Aryne Formation) A Electron-Deficient Aryl Fluoride B Meisenheimer Intermediate A->B + Nucleophile (Rate-Determining) C Substituted Product + F⁻ B->C Loss of F⁻ D Aryl Fluoride E Aryl Radical Anion D->E + e⁻ (from Metal/Cathode) F Aryl Radical + F⁻ E->F Loss of F⁻ G Aryl Fluoride H Ortho-Deprotonation G->H + Strong Base I Aryne Intermediate + F⁻ H->I Loss of F⁻

Caption: Common mechanistic pathways for unintended defluorination.

Part 2: Troubleshooting Guides & FAQs

This section addresses specific problems you might encounter in the lab.

Category 1: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q: I'm running a Suzuki coupling with an electron-deficient aryl fluoride, and I'm seeing significant amounts of hydrodefluorination (replacement of -F with -H). What's happening and how can I fix it?

A: This is a classic case of reductive defluorination. The electron-rich, low-valent palladium or nickel catalyst required for the catalytic cycle can preferentially activate the C-F bond via oxidative addition, especially on an electron-poor ring.[10] The resulting Aryl-Metal-Fluoride intermediate can then undergo protonolysis from trace water or solvent to give the hydrodefluorinated byproduct.

Troubleshooting Steps:

  • Ligand Selection is Critical: This is your most powerful tool. Switch to ligands that are sterically bulky and/or electron-rich. These ligands favor the oxidative addition into the C-X bond (where X = Cl, Br, I, OTf) over the stronger C-F bond.

  • Moderate the Base: A very strong base can accelerate catalyst decomposition and promote side reactions. If using a strong base like NaOH or K₃PO₄, consider switching to a milder carbonate base like Cs₂CO₃ or K₂CO₃.

  • Lower the Reaction Temperature: High temperatures provide the activation energy needed to cleave the C-F bond. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., 80 °C instead of 110 °C).

  • Ensure Anhydrous Conditions: While some water is necessary for certain Suzuki protocols, excess water can be a proton source for the unwanted hydrodefluorination. Ensure your solvents and reagents are appropriately dried.[11]

ParameterProblematic ConditionRecommended AdjustmentRationale
Ligand Small, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, RuPhos, certain Josiphos ligands)Disfavors oxidative addition into the strong C-F bond.[10]
Base Strong, aggressive (e.g., NaOH, t-BuOK)Milder (e.g., K₂CO₃, Cs₂CO₃)Reduces catalyst decomposition and potential for aryne formation.[7]
Temperature High (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Avoids overcoming the kinetic barrier for C-F activation.[11]
Solvent Protic or containing waterAnhydrous aprotic (e.g., Dioxane, Toluene)Minimizes the proton source for hydrodefluorination.[11]
Category 2: Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to perform an SNAr reaction on a poly-fluoroaromatic ring with an amine. My goal is to substitute just one fluorine, but I'm getting multiple substitutions and other byproducts.

A: This issue arises from the activating nature of the fluorine atoms themselves. Once one fluorine is substituted with an electron-donating group (like an amine), the ring becomes less electron-deficient, but other positions may still be highly activated for subsequent substitution, especially under harsh conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use the nucleophile as the limiting reagent. A slight excess (e.g., 1.05 equivalents) can be beneficial, but a large excess will drive multiple substitutions.

  • Lower the Temperature: SNAr reactions are often highly temperature-sensitive. Start your reaction at 0 °C or even room temperature and monitor progress carefully. Only increase the temperature if no reaction occurs after several hours.[11]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) or an inorganic base (K₂CO₃) instead of the amine nucleophile itself acting as the base. This prevents consumption of the nucleophile and provides better control over reactivity.

  • Solvent Matters: Polar aprotic solvents like DMSO or DMF are standard for SNAr as they solvate the cation of the base but leave the nucleophile relatively "naked" and reactive. However, in cases of over-reactivity, switching to a less polar solvent like THF or Dioxane can sometimes temper the reaction.

SNAr_Troubleshooting Start Problem: Multiple Substitutions in SNAr Q1 Is the Nucleophile in large excess? Start->Q1 A1_Yes Reduce to 1.0-1.2 eq. Q1->A1_Yes Yes Q2 Is the reaction run at high temp? Q1->Q2 No A1_Yes->Q2 A1_No Proceed to next check A2_Yes Lower temp to RT or 0 °C. Monitor kinetics. Q2->A2_Yes Yes Q3 What is the base? Q2->Q3 No A2_Yes->Q3 A2_No Proceed to next check A3_ExcessNuc Add non-nucleophilic base (e.g., K₂CO₃, DIPEA) Q3->A3_ExcessNuc Excess Nucleophile A3_Good Base is appropriate. Consider solvent. Q3->A3_Good Inorganic/Hindered End Solution: Controlled Mono-substitution A3_ExcessNuc->End A3_Good->End

Caption: A decision workflow for troubleshooting over-reactivity in SNAr.

Category 3: Modern Synthetic Methods

Q: I'm exploring photoredox or electrochemical methods to functionalize an aryl fluoride, but the reaction is inefficient. How can I improve this?

A: These methods rely on single-electron transfer to activate the C-F bond.[9][12] Inefficiency often stems from an improper match between the redox potential of your substrate and the catalyst or applied voltage.

Troubleshooting Steps:

  • Match Redox Potentials: For photoredox catalysis, ensure your photocatalyst has a sufficiently negative excited-state reduction potential to reduce your aryl fluoride.[12] For electrosynthesis, you may need to increase the cathodic voltage to achieve efficient reduction, but be mindful that higher voltages can lead to non-selective reductions and side reactions.[5][6]

  • Solvent and Electrolyte: In electrosynthesis, the choice of solvent and supporting electrolyte is crucial for conductivity and stability. Aprotic polar solvents like DMF or acetonitrile are common. Ensure your electrolyte is electrochemically stable in the desired potential window.

  • Quencher/Sacrificial Agent: In photoredox catalysis, ensure your nucleophile or a sacrificial electron donor can effectively "turn over" the catalyst. The reaction can stall if the catalyst gets trapped in its reduced state.

Part 3: Experimental Protocol

Protocol: Suppressing Hydrodefluorination in a Buchwald-Hartwig Amination of 4-Fluoroanisole

This protocol provides a robust starting point for coupling an amine with an aryl fluoride, a reaction prone to hydrodefluorination.

1. Reagent Preparation and System Setup:

  • Glassware: Oven-dry all glassware (reaction vial, stir bar, condenser) at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

  • Solvent: Use anhydrous toluene from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

  • Reagents: Use reagents as received if high purity. 4-Fluoroanisole (1.0 mmol), Morpholine (1.2 mmol), Sodium tert-butoxide (1.4 mmol), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%).

2. Reaction Assembly (under inert atmosphere):

  • To the dried reaction vial, add the RuPhos Pd G3 precatalyst, the additional RuPhos ligand, and sodium tert-butoxide.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Via syringe, add the anhydrous toluene (2.0 mL).

  • Add the 4-fluoroanisole.

  • Finally, add the morpholine.

3. Reaction Execution:

  • Place the sealed vial in a pre-heated oil bath or heating block set to 80 °C . Causality Note: We use a moderate temperature to provide enough energy for the desired C-N coupling while staying below the kinetic threshold for significant C-F bond activation.

  • Stir the reaction vigorously for 12-24 hours.

  • Self-Validation: Monitor the reaction by taking small aliquots (under inert atmosphere) at timed intervals (e.g., 2h, 6h, 12h). Quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS. Look specifically for the mass of anisole (the hydrodefluorinated byproduct) alongside your desired product.

4. Work-up and Purification:

  • Cool the reaction to room temperature.

  • Carefully quench by adding 5 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This detailed protocol, with its emphasis on inert atmosphere, specific catalyst/ligand choice, and controlled temperature, provides a trustworthy system to minimize the common side reaction of hydrodefluorination.

References

  • ResearchGate. (n.d.). Proposed overall mechanisms for PFAS degradation via defluorination. ResearchGate. Retrieved from [Link]

  • Ghorbanzadeh, M., et al. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Degradation and Defluorination of Per- and Poly-Fluoroalkyl Substances (PFASs) Using Biosynthesized TiO2 Nanoparticles under UV–Visible Light. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemically promoted defluorinative sulfoximination and fluorosulfonylation of non-activated aryl fluorides at room temperature. ResearchGate. Retrieved from [Link]

  • Merchant, K. J., et al. (2022). Synthetic Advantages of Defluorinative C–F Bond Functionalization. PubMed Central. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Fallon, T. R., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. National Institutes of Health. Retrieved from [Link]

  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of hydrolytic and oxidative defluorination of AM-2201 to the respective 5-HPM. ResearchGate. Retrieved from [Link]

  • Li, L., et al. (2022). Electrochemically promoted defluorinative sulfoximination and fluorosulfonylation of non-activated aryl fluorides at room temperature. PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Retrieved from [Link]

Sources

Troubleshooting

shelf life and storage conditions for 4-(4-Fluorophenyl)butanal

Welcome to the technical support center for 4-(4-Fluorophenyl)butanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the shelf life and storage...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Fluorophenyl)butanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the shelf life and storage of this compound, along with troubleshooting advice for common experimental issues. The following information is synthesized from established chemical principles and data from structurally related compounds, providing a robust framework for handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(4-Fluorophenyl)butanal?

Based on the general principles for storing aromatic aldehydes and fluorinated compounds, 4-(4-Fluorophenyl)butanal should be stored under controlled conditions to minimize degradation.[1][2] The aldehyde functional group is susceptible to oxidation, and the overall stability can be influenced by temperature, light, and air exposure.[3][4]

  • Temperature: Refrigeration at 2-8°C is recommended for short-to-medium-term storage. For long-term storage, maintaining the compound at -20°C is advisable.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.[1]

  • Light: Protect from light to prevent photochemical reactions.[1]

Q2: What is the expected shelf life of 4-(4-Fluorophenyl)butanal?

Q3: My experimental results are inconsistent. Could the stability of 4-(4-Fluorophenyl)butanal be a factor?

Yes, inconsistent experimental results can be a consequence of compound degradation. The primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. In this case, 4-(4-Fluorophenyl)butanal would oxidize to 4-(4-fluorophenyl)butanoic acid. The presence of this impurity could interfere with your reaction and lead to variable outcomes.

Q4: How can I check the purity of my 4-(4-Fluorophenyl)butanal sample?

Several analytical techniques can be employed to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be a suitable technique to separate the aldehyde from its potential impurities, particularly the carboxylic acid degradation product.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and to identify potential degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a quantitative assessment of purity if an internal standard is used. The aldehyde proton signal in ¹H NMR is particularly indicative of the compound's integrity.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term), -20°C (long-term)Minimizes oxidation and other degradation reactions.[1]
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation of the aldehyde group.[3]
Container Tightly sealed amber glass vialProtects from light and air.[1]
Handling Minimize exposure to air and moistureAldehydes can be sensitive to atmospheric conditions.

Troubleshooting Guide

If you suspect that the stability of your 4-(4-Fluorophenyl)butanal is impacting your experiments, follow this troubleshooting workflow:

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Atmosphere, Light) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, GC-MS) check_storage->purity_analysis degradation_detected Degradation Detected? purity_analysis->degradation_detected purify_compound Purify Compound (e.g., Column Chromatography) degradation_detected->purify_compound  Yes proceed_experiment Proceed with Experiment degradation_detected->proceed_experiment  No new_sample Source Fresh Sample purify_compound->new_sample purify_compound->proceed_experiment other_factors Investigate Other Experimental Parameters proceed_experiment->other_factors Still Inconsistent

Caption: Troubleshooting workflow for experiments involving 4-(4-Fluorophenyl)butanal.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for assessing the purity of 4-(4-Fluorophenyl)butanal. The specific conditions may need to be optimized for your system.

  • Sample Preparation:

    • Prepare a stock solution of 4-(4-Fluorophenyl)butanal in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 40% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The aldehyde should elute as a major peak. The corresponding carboxylic acid, 4-(4-fluorophenyl)butanoic acid, would be expected to elute earlier. The presence of significant secondary peaks may indicate degradation or impurities.

References

  • PubChem. 4-(4-Chlorophenyl)butanal. National Center for Biotechnology Information. [Link]

  • PubChem. Butanal. National Center for Biotechnology Information. [Link]

  • Kuczyńska, J., et al. (2017). Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. Drug Testing and Analysis, 9(3), 405-414. [Link]

  • A Blog about Fluorinated Pharmaceutical Intermediates. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? [Link]

  • Reddit. (2024). How long can / should you store aromachemicals? r/DIYfragrance. [Link]

  • ResearchGate. (2025). Structure-Property Relationships in Fluorinated Aromatic Polymers for High-Performance Energy Storage Systems. [Link]

  • FDA.gov. 4,4-BIS(4-FLUOROPHENYL)BUTANOL. [Link]

  • SIELC Technologies. (2018). Butanal, 4-hydroxy. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • MDPI. (2022). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences, 23(15), 8633. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • ResearchGate. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • MDPI. (2024). Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. Molecules, 29(13), 3045. [Link]

  • Assay Technology. (2021). Determination of Shelf Life for Aldehyde Monitors. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 19F NMR Chemical Shift of 4-(4-Fluorophenyl)butanal

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of fluorinated molecules is paramount. The incorporation of fluorine into organic molecules can significantly alter...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of fluorinated molecules is paramount. The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, making 19F Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical tool.[1][2] This guide provides an in-depth analysis of the 19F NMR chemical shift of 4-(4-Fluorophenyl)butanal, offering a comparative framework, experimental protocols, and the underlying scientific principles.

The Unique Sensitivity of 19F NMR

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of 1H.[3] A key feature of 19F NMR is its vast chemical shift range, typically spanning from -200 ppm to +200 ppm, which provides exquisite sensitivity to the local electronic environment of the fluorine atom.[3][4] This hyperresponsiveness to changes in the chemical environment makes 19F NMR a powerful technique for detecting subtle molecular interactions and structural modifications.[5]

Comparative Analysis of the 19F NMR Chemical Shift of 4-(4-Fluorophenyl)butanal

Estimated Chemical Shift

For 4-(4-Fluorophenyl)butanal, the fluorine atom is situated on a phenyl ring substituted with a butanal group at the para position. The butanal group, with its aldehyde functionality, is an electron-withdrawing group through resonance and a weak electron-withdrawing group through induction. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (a less negative or more positive ppm value) in the 19F NMR spectrum.[3]

Based on typical 19F chemical shifts for monosubstituted fluorobenzenes, we can anticipate the chemical shift for 4-(4-Fluorophenyl)butanal to be in the range of -110 to -120 ppm relative to CFCl3.

Comparative Data with Other 4-Substituted Fluorobenzenes

To contextualize this estimation, the following table compares the experimental 19F NMR chemical shifts of various 4-substituted fluorobenzenes. This comparison clearly illustrates the influence of the para-substituent's electronic nature on the fluorine chemical shift.

CompoundSubstituent at C4Electronic Nature of Substituent19F Chemical Shift (ppm vs. CFCl3)
Fluorobenzene-HNeutral~ -113.5[3]
4-Fluorotoluene-CH3Electron-donating (weak)~ -118.1
4-Fluoroanisole-OCH3Electron-donating (strong)~ -123.3
4-Fluorobenzonitrile-CNElectron-withdrawing (strong)~ -105.7
4-Nitrofluorobenzene-NO2Electron-withdrawing (very strong)~ -103.8
4-(4-Fluorophenyl)butanal (Estimated) -CH2CH2CH2CHO Electron-withdrawing (moderate) ~ -110 to -120

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The butanal substituent is expected to be less electron-withdrawing than a cyano or nitro group, but more withdrawing than a simple alkyl group. Therefore, its chemical shift should lie between that of fluorobenzene and 4-fluorobenzonitrile.

Experimental Protocol for 19F NMR Acquisition

Obtaining a high-quality 19F NMR spectrum requires careful attention to experimental parameters. The following protocol provides a robust starting point for the analysis of 4-(4-Fluorophenyl)butanal.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of 4-(4-Fluorophenyl)butanal in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional but Recommended): While external referencing is common, an internal standard can improve accuracy. A common internal reference is trifluorotoluene (C6H5CF3), which has a chemical shift of approximately -63.7 ppm.[3] Add a small, known amount of the standard to the sample.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition
  • Tuning and Shimming: Tune the NMR probe to the 19F frequency. Perform automated or manual shimming on the lock signal of the deuterated solvent to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

    • Spectral Width: The 19F NMR spectrum has a wide chemical shift range.[6] To avoid peak folding (aliasing), initially set a large spectral width (e.g., 200-250 ppm).[6]

    • Transmitter Offset (O1p): Center the spectral window around the expected chemical shift region (e.g., -115 ppm).

    • Acquisition Time (at): Set to 1-2 seconds for good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for small molecules. For quantitative measurements, the relaxation delay should be at least 5 times the longest T1 relaxation time.[4]

    • Number of Scans (ns): Due to the high sensitivity of 19F, a small number of scans (e.g., 16-64) is often sufficient.

    • Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, use proton decoupling (e.g., Waltz-16 or GARP).

III. Data Processing and Referencing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio and then perform the Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum to obtain a flat baseline and absorptive lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to an external standard (e.g., CFCl3 at 0 ppm) or an internal standard. If an internal standard is used, set its chemical shift to the known value.

Factors Influencing the 19F NMR Chemical Shift

Several factors can influence the precise chemical shift of 4-(4-Fluorophenyl)butanal, and understanding these is crucial for accurate and reproducible measurements.[3]

  • Solvent Effects: The polarity and hydrogen bonding capability of the solvent can interact with the solute, altering the electronic environment of the fluorine atom and causing shifts of several ppm.[3] It is therefore critical to report the solvent used for any 19F NMR measurement.

  • Temperature: Temperature variations can affect molecular motion and intermolecular interactions, leading to slight changes in the chemical shift.[3]

  • Concentration: At high concentrations, intermolecular interactions can become more significant and may influence the chemical shift.

  • pH (for ionizable groups): While not directly applicable to 4-(4-Fluorophenyl)butanal, for molecules with acidic or basic functionalities, the pH of the solution can dramatically alter the electronic structure and thus the 19F chemical shift.

Predictive Methodologies for 19F NMR Chemical Shifts

In the absence of experimental data, computational methods can provide valuable predictions of 19F NMR chemical shifts. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.[7][8] Several online platforms and software packages offer NMR prediction capabilities.[9][10][11] These methods, especially when benchmarked against known compounds, can offer predictions with a mean absolute deviation of a few ppm, aiding in structural elucidation and assignment.[12][13]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination and analysis of the 19F NMR chemical shift.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent & Standard Selection Dissolve Dissolution & Filtration Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Tune Tuning & Shimming NMR_Tube->Tune Params Set Acquisition Parameters Tune->Params Acquire Data Acquisition Params->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Chemical Shift Referencing Phase->Reference Analysis Comparative Analysis Reference->Analysis

Caption: Workflow for 19F NMR analysis of 4-(4-Fluorophenyl)butanal.

Conclusion

While a direct experimental value for the 19F NMR chemical shift of 4-(4-Fluorophenyl)butanal is not widely reported, a well-supported estimation places it in the -110 to -120 ppm range. This guide provides a comprehensive framework for its experimental determination and interpretation, grounded in the fundamental principles of NMR spectroscopy and comparative data analysis. By following the detailed protocols and understanding the influencing factors, researchers can confidently utilize 19F NMR for the precise characterization of this and other novel fluorinated compounds, accelerating progress in drug discovery and materials science.

References
  • Genentech. (2021). 19F NMR of Pharmaceuticals. YouTube. Available from: [Link]

  • UC Santa Barbara Department of Chemistry and Biochemistry. F19 detection - NMR Facility. Available from: [Link]

  • National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available from: [Link]

  • I K Sir Chemistry Classes. (2022). F -19 NMR Spectroscopy. YouTube. Available from: [Link]

  • Defense Technical Information Center. (1971). Fluorine-19 Nuclear Magnetic Resonance. Available from: [Link]

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a Label for 19F NMR Structure Analysis of Membrane-Associated Peptides. PubMed. Available from: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. UC Santa Barbara. Available from: [Link]

  • University of Ottawa. 19Flourine NMR. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • NMRDB.org. Predict all NMR spectra. Available from: [Link]

  • American Chemical Society Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • Royal Society of Chemistry. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Available from: [Link]

  • American Chemical Society Publications. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available from: [Link]

  • NMRShiftDB. Simulate and predict NMR spectra. Available from: [Link]

  • National Institutes of Health. (2014). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC. Available from: [Link]

  • ResearchGate. (2020). (PDF) A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Available from: [Link]

  • National Institutes of Health. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Fluorophenyl)butanal for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, providi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Fluorophenyl)butanal, a compound of interest in various synthetic and metabolic studies. By comparing its expected fragmentation with that of analogous structures, we aim to provide researchers with a robust framework for the identification and characterization of this and related molecules.

Introduction to 4-(4-Fluorophenyl)butanal and its Analytical Significance

4-(4-Fluorophenyl)butanal is an aromatic aldehyde with a flexible butyl chain, making it a valuable building block in organic synthesis. Its structural features—a fluorinated aromatic ring and a reactive aldehyde group—necessitate precise analytical methods for its characterization in complex matrices. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification. This guide will focus on predicting the fragmentation pathways under electron ionization (EI), a common and highly informative ionization technique.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern of 4-(4-Fluorophenyl)butanal

While a publicly available experimental spectrum for 4-(4-Fluorophenyl)butanal is not readily found, its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and the known behavior of structurally similar compounds. The molecular weight of 4-(4-Fluorophenyl)butanal (C₁₀H₁₁FO) is 166.19 g/mol . Upon electron ionization, the molecule will lose an electron to form the molecular ion [M]⁺• at m/z 166.

The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways are expected to include:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation for aldehydes.[1][2] This can result in the loss of a hydrogen radical to form the [M-1]⁺ ion at m/z 165, or the loss of the formyl radical (•CHO) to form the [M-29]⁺ ion at m/z 137.[1]

  • Benzylic Cleavage: The bond between the second and third carbon of the butyl chain is a benzylic position. Cleavage at this position is highly favored due to the formation of a resonance-stabilized benzylic cation.[3] This would lead to the formation of the fluorotropylium ion or a related C₇H₆F⁺ species at m/z 109. This is often a very prominent peak in the mass spectra of alkyl-substituted fluorobenzenes.

  • McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a McLafferty rearrangement.[2][4][5] In 4-(4-Fluorophenyl)butanal, the γ-hydrogen on the phenyl-bearing carbon can be transferred to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This would result in the formation of a neutral but-1-ene molecule and a radical cation at m/z 44, corresponding to the enol form of acetaldehyde.

  • Cleavage of the Alkyl Chain: Fragmentation of the alkyl chain can lead to a series of ions, typically separated by 14 Da (CH₂).[1]

The following table summarizes the predicted key fragment ions for 4-(4-Fluorophenyl)butanal.

m/zProposed Fragment IonFragmentation Pathway
166[C₁₀H₁₁FO]⁺•Molecular Ion
165[C₁₀H₁₀FO]⁺α-Cleavage (Loss of •H)
137[C₉H₁₀F]⁺α-Cleavage (Loss of •CHO)
109[C₇H₆F]⁺Benzylic Cleavage
96[C₆H₅F]⁺•Cleavage of the C-C bond between the phenyl group and the alkyl chain
91[C₇H₇]⁺Tropylium ion (less likely due to fluorine, but possible)
44[C₂H₄O]⁺•McLafferty Rearrangement

Comparative Fragmentation Analysis

To provide a clearer understanding of the influence of the 4-fluorophenyl group, we will compare the predicted fragmentation of 4-(4-Fluorophenyl)butanal with the known fragmentation of 4-phenylbutanal and butanal.

Comparison with 4-Phenylbutanal

The mass spectrum of 4-phenylbutanal (C₁₀H₁₂O, MW=148.20 g/mol ) provides an excellent reference.[6] The key difference is the absence of the fluorine atom. The major fragments observed for 4-phenylbutanal are at m/z 104, 91, and 44.

  • m/z 104: This corresponds to the [C₈H₈]⁺• ion, likely styrene, formed via a McLafferty-type rearrangement.

  • m/z 91: This is the classic tropylium ion ([C₇H₇]⁺), a hallmark of compounds containing a benzyl group.[3]

  • m/z 44: This is the same [C₂H₄O]⁺• ion from the McLafferty rearrangement as predicted for the fluorinated analogue.[7]

In contrast, for 4-(4-Fluorophenyl)butanal, the benzylic cleavage is expected to yield an ion at m/z 109 ([C₇H₆F]⁺) instead of 91. The presence of the fluorine atom stabilizes the positive charge on the aromatic ring, making this a very likely and abundant fragment.

Comparison with Butanal

Butanal (C₄H₈O, MW=72.11 g/mol ) provides a baseline for the fragmentation of the butanal moiety itself.[7][8][9][10] Its mass spectrum is dominated by fragments resulting from the cleavage of the alkyl chain. The base peak is typically at m/z 44 ([C₂H₄O]⁺•) due to the McLafferty rearrangement.[7] Other significant peaks are observed at m/z 29 ([CHO]⁺) and 57 ([C₄H₉]⁺).

The presence of the bulky and electronically influential 4-fluorophenyl group in 4-(4-Fluorophenyl)butanal significantly alters the fragmentation, favoring cleavages that lead to the formation of stable aromatic cations (e.g., m/z 109). While the McLafferty rearrangement to produce m/z 44 is still possible, its relative abundance may be lower compared to butanal due to competing fragmentation pathways involving the aromatic ring.

Alternative Analytical Approaches

While EI-MS is a powerful tool for structural elucidation through fragmentation, other ionization techniques can provide complementary information, particularly for sensitive or complex analyses.

  • Chemical Ionization (CI): This is a softer ionization technique that typically results in a more abundant protonated molecule [M+H]⁺ and less fragmentation. This would be useful for confirming the molecular weight of 4-(4-Fluorophenyl)butanal, especially if the molecular ion in EI is weak.

  • Electrospray Ionization (ESI): ESI is well-suited for polar and high molecular weight compounds and is often coupled with liquid chromatography (LC). For 4-(4-Fluorophenyl)butanal, derivatization of the aldehyde group (e.g., to a hydrazone) might be necessary to enhance ionization efficiency and achieve sensitive detection in LC-ESI-MS.

A comparative analysis using these techniques could provide a more complete analytical profile of the compound.

Experimental Protocol: GC-EI-MS Analysis of 4-(4-Fluorophenyl)butanal

The following is a generalized protocol for the analysis of 4-(4-Fluorophenyl)butanal using a standard gas chromatography-mass spectrometry (GC-MS) system.

Objective: To obtain the electron ionization mass spectrum of 4-(4-Fluorophenyl)butanal.

Materials:

  • 4-(4-Fluorophenyl)butanal standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system equipped with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of 4-(4-Fluorophenyl)butanal (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 4-(4-Fluorophenyl)butanal.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and library spectra if available.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the key predicted fragmentation pathways for 4-(4-Fluorophenyl)butanal.

Fragmentation_Pathways M 4-(4-Fluorophenyl)butanal [M]⁺• (m/z 166) M1 [M-1]⁺ (m/z 165) M->M1 - •H (α-Cleavage) M29 [M-29]⁺ (m/z 137) M->M29 - •CHO (α-Cleavage) F109 Fluorotropylium Ion [C₇H₆F]⁺ (m/z 109) M->F109 - C₃H₅O• (Benzylic Cleavage) F44 [C₂H₄O]⁺• (m/z 44) M->F44 - C₈H₇F (McLafferty)

Caption: Predicted major fragmentation pathways of 4-(4-Fluorophenyl)butanal in EI-MS.

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Chromatographic Separation Sample->Column Ionization EI Ionization (70 eV) Column->Ionization Analyzer Mass Analysis (Quadrupole) Ionization->Analyzer Detector Detection Analyzer->Detector Data Data Acquisition & Analysis Detector->Data Mass Spectrum

Caption: Generalized workflow for GC-EI-MS analysis.

Conclusion

The predictable and informative fragmentation pattern of 4-(4-Fluorophenyl)butanal under electron ionization makes mass spectrometry an ideal technique for its characterization. The key diagnostic fragments, particularly the fluorotropylium ion at m/z 109, provide a clear signature for the presence of the 4-fluorophenyl moiety. By understanding these fragmentation pathways and comparing them with related compounds, researchers can confidently identify this molecule and its derivatives in complex mixtures, accelerating drug discovery and development efforts. This guide provides a foundational understanding that, when combined with experimental data, will empower scientists to tackle the analytical challenges presented by novel fluorinated compounds.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanal. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29030, 4-Phenylbutanal. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Knowbee. (2015, February 19). Mass Spectrometry Fragmentation Part 2 [Video]. YouTube. [Link]

  • FooDB. (2010, April 8). Showing Compound Butanal (FDB003378). [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP001477. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.